molecular formula C20H17NO5 B1678073 Oxyberberine CAS No. 549-21-3

Oxyberberine

Katalognummer: B1678073
CAS-Nummer: 549-21-3
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: ZHYQCBCBTQWPLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxyberberine has been reported in Arcangelisia gusanlung, Thalictrum foliolosum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYQCBCBTQWPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203389
Record name Oxyberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-21-3
Record name Oxyberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyberberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyberberine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-OXYBERBERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A04YKB3FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Oxyberberine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oxyberberine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (OBB), also known as berlambine or 8-oxoberberine, is a protoberberine alkaloid and a significant gut microbiota-mediated metabolite of berberine.[1][2] Found in various plants such as Coptidis Rhizoma and Phellodendron amurense, this compound has garnered substantial interest for its broad pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[3][4] Unlike its precursor berberine, this compound exhibits a more favorable safety profile and is absorbed more readily in the gut, making it a promising candidate for therapeutic development.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key signaling pathways associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a pentacyclic isoquinoline alkaloid core structure. Its formal chemical name is 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one.[5] The key structural feature is a lactam ring, which contributes to its distinct biological activities compared to berberine.[2]

Core Chemical Structure

Below is a simplified graphical representation of the this compound molecular scaffold, illustrating the arrangement of its ring systems.

G cluster_A cluster_B cluster_C cluster_D a1 O a2 a1->a2 o_ch2_o O-CH2-O Bridge a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1 b1 b2 b1->b2 b3 b2->b3 b4 N b3->b4 b5 b4->b5 b6 b5->b6 b6->b1 c1 c2 N c1->c2 c3 c2->c3 c4 c3->c4 o1 =O c3->o1 c5 c4->c5 c6 c5->c6 c6->c1 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 ome1 OCH₃ d3->ome1 d4->a5 d4->a6 ome2 OCH₃ d4->ome2

Simplified 2D representation of this compound's core structure.
Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: General Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₂₀H₁₇NO₅[5][6]
Molecular Weight 351.35 g/mol [6]
Exact Mass 351.11067264 Da[5][6]
CAS Number 549-21-3[5]
Appearance Pale yellow solid[7]
Melting Point 198-200.5 °C[6][7]
Water Solubility Insoluble (1.8E-3 g/L at 25°C)[6]
Topological Polar Surface Area 57.2 Ų[5][6]

Table 2: NMR Spectroscopic Data (recorded in CDCl₃)

¹H-NMR Chemical Shift (δ) ppmAssignment
~8.7H-13 singlet
Other aromatic protonsSpecific assignments vary by publication
~4.0Methoxy (-OCH₃) protons
~6.0Methylenedioxy (-O-CH₂-O-) protons
¹³C-NMR Chemical Shift (δ) ppmAssignment
~160Carbonyl (C=O) carbon
Aromatic carbonsMultiple signals in the aromatic region
~102Methylenedioxy (-O-CH₂-O-) carbon
~56Methoxy (-OCH₃) carbons

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The data presented is a general representation from typical spectra.[8][9][10]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through multiple routes. A common laboratory method involves the oxidation of berberine. A concise biomimetic synthesis has also been reported.[11]

Protocol: Biomimetic Synthesis of 8-Oxoberberine [11]

  • Preparation of Intermediate 6: N-Methyl-o-toluamide is lithiated with n-butyl lithium to form a dianion. This is subsequently treated with benzonitrile derivative 2 at -50°C in THF to yield the 3-arylisoquinoline-1(2H)-one intermediate 6 .

  • Deprotection: The methoxymethyl (MOM) protecting group on intermediate 6 is removed using 10% HCl to yield the alcohol intermediate 7 .

  • Cyclization: Intermediate 7 is reacted with p-toluenesulfonyl chloride (p-TsCl) in DMF in the presence of triethylamine. This step facilitates an Sₙ2 type cyclization of the amide nitrogen onto the adjacent ring system, affording this compound (8-oxoberberine) in approximately 63% yield.

  • Purification: The final product is purified using column chromatography or recrystallization from a suitable solvent like a mixture of ethyl acetate and alcohol.[7]

Workflow for the biomimetic synthesis of this compound.
Spectroscopic Characterization

Protocol: ¹H-NMR Spectroscopy [12]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400-600 MHz).

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Biological Activity and Signaling Pathways

This compound modulates several critical signaling pathways, which underlies its therapeutic potential in various diseases, including inflammatory bowel disease, acute liver injury, and type 2 diabetes.[1][4][13]

Inhibition of the TLR4-MyD88-NF-κB Pathway

This compound exerts potent anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[1] In conditions like colitis or acute liver injury, bacterial lipopolysaccharide (LPS) binds to TLR4, initiating a cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This compound has been shown to substantially reduce the expression of TLR4, thereby inhibiting this inflammatory cascade.[1][14]

LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB ... downstream signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation OBB This compound OBB->TLR4 Inhibition

This compound's inhibition of the TLR4-MyD88-NF-κB pathway.
Activation of the Nrf2/HO-1 Pathway

This compound is also a potent agonist of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system.[4][13] It promotes the nuclear translocation of Nrf2 (Nuclear factor-erythroid-2-related factor 2), which in turn upregulates the expression of antioxidant genes, including HO-1.[13][15] This action helps to mitigate oxidative stress, a key pathological factor in many diseases.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OBB This compound Keap1 Keap1 OBB->Keap1 Promotes Degradation Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades Nrf2 Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Expression ARE->HO1 Induces Antioxidant Antioxidant Response & Cellular Protection HO1->Antioxidant

References

An In-depth Technical Guide to the Chemical Properties of Oxyberberine and Berberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the core chemical properties of oxyberberine and berberine, two closely related isoquinoline alkaloids. While berberine has been extensively studied for its various pharmacological activities, its metabolite, this compound, is emerging as a compound of significant interest with distinct chemical characteristics that influence its biological behavior. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a foundational resource for researchers in pharmacology and drug development.

Introduction

Berberine is a quaternary ammonium salt belonging to the protoberberine group of benzylisoquinoline alkaloids, found in various plants of the Berberis genus.[1][2] It has a long history of use in traditional medicine and has been investigated for its antimicrobial, anti-inflammatory, and metabolic regulatory effects.[3][4] this compound, a major metabolite of berberine, is formed through oxidation, a transformation that can be mediated by gut microbiota.[5] This conversion results in significant alterations to the molecule's chemical structure and, consequently, its physicochemical properties and pharmacological profile. Understanding these differences is critical for the rational design of new therapeutic agents and for elucidating the in vivo mechanisms of action of berberine and its derivatives.

Chemical Structure and Properties

The fundamental difference between berberine and this compound lies in the presence of a ketone group in this compound, which replaces the quaternary ammonium cation found in berberine. This structural change has profound implications for the molecules' polarity, solubility, and ability to interact with biological targets.

Table 1: Comparison of the Chemical and Physical Properties of Berberine and this compound

PropertyBerberineThis compound
Molecular Formula C₂₀H₁₈NO₄⁺C₂₀H₁₇NO₅
Molecular Weight 336.36 g/mol [1]351.35 g/mol [6]
Appearance Yellow solid[1]Data not available
Melting Point 145 °C[1]200-200.5 °C[6]
Solubility Slowly soluble in water; soluble in hot water and ethanol.[1][7] Sparingly soluble in aqueous buffers.[8]Poor water solubility.[9] Soluble in DMSO (3.52 mg/mL).[10]
logP (Octanol/Water) -0.18 (ALOGPS prediction)[11]2.9 (XLogP3 prediction)[12]
pKa ~15[13]Data not available
Stability Stable in plasma at 4°C for 12h and at -20°C for 2 weeks.[14] Can be degraded under acidic, basic, and peroxide conditions.[15]Stability is formulation-dependent; amorphous solid dispersions can improve stability.[9]

Experimental Protocols

The determination of the physicochemical properties outlined in Table 1 relies on established experimental methodologies. Below are detailed protocols for key experiments.

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in a specific solvent is determined by adding an excess of the compound to the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the filtered solution.

Protocol:

  • Add an excess amount of the test compound (berberine or this compound) to a known volume of purified water in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment should be performed in triplicate to ensure reproducibility.

Determination of Octanol-Water Partition Coefficient (logP)

Principle: The logP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between two immiscible phases, typically n-octanol and water, at equilibrium. The shake-flask method is a common technique.[16]

Protocol (Shake-Flask Method):

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • In a separatory funnel, combine a known volume of n-octanol and a known volume of water (pre-saturated with each other).

  • Add a known amount of the test compound stock solution to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully collect samples from both the aqueous and n-octanol phases.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of pKa by Potentiometric Titration

Principle: The pKa, the negative logarithm of the acid dissociation constant, can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at which the compound is 50% ionized.[17]

Protocol:

  • Dissolve a precise amount of the test compound in a known volume of purified water or a suitable co-solvent if solubility is low.

  • Calibrate a pH meter using standard buffer solutions.

  • Place the solution of the test compound in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Signaling Pathways

Both berberine and this compound have been shown to modulate various intracellular signaling pathways, which underlies their diverse pharmacological effects.

Berberine and the AMPK Signaling Pathway

Berberine is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][18] Activation of AMPK by berberine can occur through multiple mechanisms, including inhibition of the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways (like protein and lipid synthesis) and stimulate catabolic pathways (like glycolysis and fatty acid oxidation).[1][19]

Berberine_AMPK_Pathway Berberine Berberine Mitochondria Mitochondrial Complex I Berberine->Mitochondria inhibits AMP_ATP ↑ AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK AMP_ATP->AMPK activates mTOR mTOR AMPK->mTOR inhibits Glycolysis Glycolysis AMPK->Glycolysis stimulates FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation stimulates ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis inhibits LipidSynthesis Lipid Synthesis mTOR->LipidSynthesis inhibits

Caption: Berberine activates AMPK by inhibiting mitochondrial complex I.

Berberine and the GLP-1/GLP-1R/PKA Signaling Pathway

Berberine has been shown to enhance the function of pancreatic islet β-cells by activating the glucagon-like peptide-1 (GLP-1) signaling pathway.[20][21] It can promote the secretion of GLP-1 from intestinal L-cells and pancreatic α-cells. GLP-1 then binds to its receptor (GLP-1R) on β-cells, activating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn promotes insulin secretion.[6]

Berberine_GLP1_Pathway Berberine Berberine L_cells Intestinal L-cells & Pancreatic α-cells Berberine->L_cells stimulates GLP1 GLP-1 L_cells->GLP1 secretes GLP1R GLP-1R (on β-cells) GLP1->GLP1R binds AC Adenylyl Cyclase (AC) GLP1R->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA activates InsulinSecretion Insulin Secretion PKA->InsulinSecretion promotes

Caption: Berberine promotes insulin secretion via the GLP-1/GLP-1R/PKA pathway.

This compound and the PI3K/Akt Signaling Pathway

This compound has demonstrated superior hypoglycemic effects compared to berberine, which are partly mediated by the PI3K/Akt signaling pathway.[8] This pathway is crucial for cell survival, growth, and metabolism. Activation of this pathway by this compound can lead to increased glucose uptake and improved insulin sensitivity.

Oxyberberine_PI3K_Akt_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor activates PI3K PI3K Receptor->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 converts from PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates GlucoseUptake Glucose Uptake Akt->GlucoseUptake promotes CellSurvival Cell Survival Akt->CellSurvival promotes

Caption: this compound activates the PI3K/Akt signaling pathway.

This compound and the TLR4-MyD88-NF-κB Pathway

This compound has been shown to possess potent anti-inflammatory effects, particularly in the context of colitis, by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[5][22] By downregulating the TLR4/MyD88/NF-κB axis, this compound can reduce the production of pro-inflammatory cytokines.

Oxyberberine_TLR4_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 inhibits LPS LPS LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates InflammatoryCytokines Pro-inflammatory Cytokines NFkB->InflammatoryCytokines promotes transcription

Caption: this compound inhibits the TLR4-MyD88-NF-κB inflammatory pathway.

Conclusion

The transformation of berberine to this compound results in a molecule with significantly different chemical properties, including increased lipophilicity and altered solubility. These changes likely contribute to the distinct pharmacological activities observed for this compound, such as its potent anti-inflammatory and hypoglycemic effects. The detailed chemical data, experimental protocols, and signaling pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of these important natural products and their derivatives. A deeper understanding of the structure-activity relationships between berberine and this compound will be instrumental in the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

Oxyberberine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyberberine, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing the plant species in which it is found. Furthermore, this document outlines a comprehensive protocol for the isolation and purification of this compound from its natural matrix, providing researchers with a foundational methodology for obtaining this compound for further study. The guide also explores the biosynthetic origins of this compound, illustrating its position within the broader protoberberine alkaloid pathway.

Natural Sources of this compound

This compound is a naturally occurring alkaloid found in a variety of plant species, primarily within the families Berberidaceae, Ranunculaceae, and Rutaceae. While often co-existing with its more abundant precursor, berberine, this compound has been identified in the roots, rhizomes, and stem bark of several medicinal plants. The table below summarizes the known botanical sources of this compound. Due to a focus in the literature on berberine, extensive quantitative data for this compound is limited; therefore, this table primarily indicates its presence.

Plant FamilyGenusSpeciesCommon Name(s)Plant Part(s)
Berberidaceae BerberisBerberis aristataIndian Barberry, Tree TurmericRoot, Stem
Berberis asiatica--
Berberis lyciumIndian BarberryRoot Bark
Berberis thunbergiiJapanese BarberryPericarp
Berberis vulgarisEuropean BarberryRoot, Stem
Ranunculaceae CoptisCoptis chinensisChinese GoldthreadRhizome
ThalictrumThalictrum longistylum--
Thalictrum lucidum--
Thalictrum podocarpum--
Rutaceae PhellodendronPhellodendron amurenseAmur Cork TreeBark, Leaves

Biosynthesis of this compound

This compound is biosynthetically derived from its immediate precursor, berberine. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the protoberberine skeleton. While the complete enzymatic machinery for the conversion of berberine to this compound in plants has not been definitively elucidated, it is understood to be an oxidative transformation. In mammalian systems, this conversion is known to be mediated by cytochrome P450 enzymes. It is hypothesized that similar oxidative enzymes, such as cytochrome P450s or berberine bridge enzyme-like oxidases, may be responsible for this final step in plants.

This compound Biosynthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine NCS 4-Hydroxyphenylacetaldehyde->Norcoclaurine Reticuline Reticuline Norcoclaurine->Reticuline Multiple Steps Scoulerine Scoulerine Reticuline->Scoulerine BBE Tetrahydrocolumbamine Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine SOMT Canadine Canadine Tetrahydrocolumbamine->Canadine CAS Berberine Berberine Canadine->Berberine STOX This compound This compound Berberine->this compound Oxidation (Plant Enzyme TBD)

Biosynthetic pathway of protoberberine alkaloids leading to this compound.

Isolation of this compound from Berberis lycium Root Bark

The following protocol is a detailed methodology for the isolation of this compound from the root bark of Berberis lycium, adapted from published literature.[1]

Materials and Equipment
  • Plant Material: Dried and powdered root bark of Berberis lycium

  • Solvents: Methanol, n-hexane, chloroform, ethyl acetate, butanol (all analytical grade)

  • Chromatography: Silica gel (70-230 mesh) for column chromatography, pre-coated TLC plates (silica gel 60 F254)

  • Glassware: Large beakers, filtration apparatus, rotary evaporator, chromatography columns, flasks

  • Analytical Instruments: NMR spectrometer, Mass spectrometer

Experimental Workflow

This compound Isolation Workflow cluster_0 Extraction & Fractionation cluster_1 Purification A 1. Maceration of B. lycium root bark in Methanol B 2. Filtration and Concentration (Crude Methanolic Extract) A->B C 3. Solvent-Solvent Partitioning B->C D n-Hexane Fraction C->D E Chloroform Fraction C->E F Ethyl Acetate Fraction C->F G Butanol Fraction C->G H 4. Silica Gel Column Chromatography of Chloroform Fraction E->H I 5. Collection and Pooling of Fractions H->I J 6. Recrystallization I->J K Pure this compound Crystals J->K

Workflow for the isolation of this compound from Berberis lycium.

Step-by-Step Protocol
  • Extraction:

    • Soak 1 kg of dried, powdered root bark of Berberis lycium in 3 L of methanol at room temperature for 72 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Fractionation:

    • Suspend the crude methanolic extract in water and perform sequential solvent-solvent partitioning with n-hexane, chloroform, ethyl acetate, and butanol.

    • Collect each fraction and evaporate the solvents to yield the respective dried fractions. This compound is expected to be enriched in the chloroform fraction.

  • Column Chromatography:

    • Prepare a silica gel column (70-230 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

    • Dissolve the chloroform fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of approximately 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize under UV light.

  • Purification and Identification:

    • Combine the fractions containing the compound of interest (identified by its Rf value on TLC).

    • Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.

    • Recrystallize the solid from a suitable solvent (e.g., methanol) to obtain pure, yellow crystals of this compound.

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Conclusion

This compound is a promising natural product with a wide distribution in several plant families. While its isolation can be achieved through standard chromatographic techniques, further research is required to fully quantify its content across different natural sources and to definitively identify the plant-specific enzymes responsible for its biosynthesis from berberine. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the chemistry and pharmacology of this intriguing alkaloid.

References

The Transformation of Berberine to Oxyberberine: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a well-known isoquinoline alkaloid, undergoes significant biotransformation within the gastrointestinal tract, primarily mediated by the gut microbiota. A key metabolic process is the oxidation of berberine to oxyberberine, a metabolite that has demonstrated superior pharmacological activities, including anti-inflammatory and hypoglycemic effects, compared to its parent compound.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound from berberine, with a focus on the role of the gut microbiota. It details experimental protocols for in vitro studies and methods for quantitative analysis, and presents visual diagrams of the biosynthetic pathway and experimental workflows. This document is intended to serve as a resource for researchers investigating the therapeutic potential of berberine and its metabolites.

Introduction

Berberine is a natural compound extracted from various plants and has a long history of use in traditional medicine. Despite its recognized therapeutic effects, berberine's oral bioavailability is notably low.[4] Emerging evidence strongly suggests that the metabolic activities of the gut microbiota play a crucial role in the biotransformation of berberine into various metabolites, which may, in turn, be responsible for its systemic effects.[2][4] One of the key metabolites is this compound, formed through an oxidation reaction.[3] Studies have shown that the formation of this compound is significantly reduced in pseudo germ-free animals, confirming the essential role of the gut microbiota in this conversion.[2] Understanding the biosynthesis of this compound is critical for elucidating the full mechanistic picture of berberine's therapeutic actions and for the development of novel drug delivery strategies or co-therapies that could enhance its efficacy.

The Biosynthesis Pathway of this compound from Berberine

The conversion of berberine to this compound is a direct oxidation reaction. While the specific enzymes within the gut microbiota responsible for this biotransformation have not yet been definitively identified, the overall pathway is established.

Biosynthesis_of_this compound cluster_process Intestinal Lumen Berberine Berberine (C20H18NO4+) This compound This compound (C20H17NO5) Berberine->this compound Oxidation GutMicrobiota Gut Microbiota Enzymes (Oxidation) Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_incubation Incubation (Anaerobic) cluster_analysis Analysis FecalSample Fresh Fecal Sample Homogenize Homogenize in anaerobic PBS (10% w/v) FecalSample->Homogenize Filter Filter through gauze Homogenize->Filter FecalSlurry Fecal Slurry Filter->FecalSlurry Inoculate Inoculate with Fecal Slurry (1:10) FecalSlurry->Inoculate BerberineMedium GAM Medium + Berberine (50 µM) BerberineMedium->Inoculate Incubate Incubate at 37°C (Time course: 0-48h) Inoculate->Incubate Sample Collect Aliquots Incubate->Sample Centrifuge Centrifuge (10,000 x g, 10 min) Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS UPLC-MS/MS Analysis Supernatant->LCMS Logical_Relationship Berberine Berberine (Substrate) MicrobialEnzymes Gut Microbial Oxidoreductases (Catalyst) Berberine->MicrobialEnzymes This compound This compound (Product) MicrobialEnzymes->this compound Catalyzes PharmacologicalActivity Enhanced Pharmacological Activity This compound->PharmacologicalActivity Leads to

References

A Technical Guide to the Pharmacological Properties of Oxyberberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyberberine (OBB), a major metabolite of berberine, is an isoquinoline alkaloid demonstrating a wide spectrum of pharmacological activities.[1] Found in medicinal plants such as Coptidis Rhizoma, it has garnered significant attention in the scientific community for its potential therapeutic applications in a variety of human diseases.[1] Emerging evidence suggests that this compound may possess superior biological activities compared to its parent compound, berberine, particularly in the contexts of anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects.[2][3] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Pharmacological Activities and Mechanisms of Action

This compound exerts its pleiotropic effects through the modulation of multiple signaling pathways. Its therapeutic potential has been investigated in preclinical models of cancer, inflammatory conditions, neurodegenerative disorders, and metabolic diseases.

Anticancer Properties

This compound has demonstrated significant potential as an anticancer agent, both as a standalone therapy and in combination with existing chemotherapeutics. Its primary mechanism in this context involves sensitizing cancer cells to treatment and inhibiting key pathways involved in tumor progression.

A key target of this compound in liver cancer is the NOTCH1-USP7-c-Myc signaling pathway .[4] By inhibiting the activation of NOTCH1, this compound suppresses the transcription of ubiquitin-specific peptidase 7 (USP7), which in turn promotes the degradation of the oncoprotein c-Myc.[4] This synergistic action enhances the efficacy of conventional therapies like sorafenib.[4]

dot

OBB This compound NOTCH1 NOTCH1 OBB->NOTCH1 inhibits Apoptosis Apoptosis OBB->Apoptosis promotes USP7 USP7 NOTCH1->USP7 activates transcription cMyc c-Myc USP7->cMyc stabilizes Degradation c-Myc Degradation cMyc->Degradation CellGrowth Liver Cancer Cell Growth cMyc->CellGrowth Sorafenib Sorafenib Sorafenib->CellGrowth Sorafenib->Apoptosis Degradation->CellGrowth OBB This compound PI3K PI3K OBB->PI3K Nrf2 Nrf2 OBB->Nrf2 NFkB NF-κB OBB->NFkB inhibits Akt Akt PI3K->Akt AMPK AMPK Akt->AMPK HO1 HO-1 AMPK->HO1 Antioxidant Antioxidant Enzymes (SOD, GSH-Px) HO1->Antioxidant Nrf2->HO1 Nrf2->NFkB inhibits Inflammation Inflammatory Cytokines NFkB->Inflammation TBI Traumatic Brain Injury HMGB1 HMGB1 TBI->HMGB1 releases TLR4 TLR4 HMGB1->TLR4 activates NFkB NF-κB TLR4->NFkB activates Neuroinflammation Neuroinflammation NFkB->Neuroinflammation OBB This compound OBB->HMGB1 inhibits release OBB->TLR4 inhibits Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Craniotomy Perform Craniotomy Anesthesia->Craniotomy CCI Induce CCI Craniotomy->CCI Sham Sham Procedure (No Impact) Craniotomy->Sham Treatment Administer OBB (25, 50 mg/kg/day) CCI->Treatment Behavioral Neurobehavioral Assessments (1, 3, 5 dpi) Sham->Behavioral Treatment->Behavioral LongTerm Long-Term Neuropsychiatric Assessments Behavioral->LongTerm Biochemical Biochemical Analysis (TLR4, HMGB1, NF-κB) LongTerm->Biochemical End End Biochemical->End

References

The Dawn of Oxyberberine: A Historical and Technical Guide to its Early Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the early discovery and historical research of Oxyberberine (OBB), a pivotal metabolite of Berberine (BBR). Primarily targeting researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the foundational studies that have paved the way for the current understanding of this compound's significant pharmacological potential. While recent research has highlighted its superior efficacy over its parent compound, Berberine, the origins of this compound's scientific journey date back several decades.

Early Discovery and Identification

This compound, also known by its synonyms 8-Oxoberberine and Berlambine, was identified as a naturally occurring alkaloid in the mid-20th century. One of the earliest documented isolations of this compound from a natural source was reported in 1979 by Brázdovičová and her colleagues. Their research detailed the isolation of this compound from the pericarp of Berberis thunbergii DC., a species of barberry. This seminal work provided concrete evidence of this compound's existence in the plant kingdom, distinct from its later identification as a metabolite of Berberine.

The recognition of this compound as a significant metabolite of Berberine, primarily formed through the oxidative action of gut microbiota, is a more recent development in its research history. This discovery has been crucial in understanding the bioavailability and therapeutic actions of orally administered Berberine.

Early Synthesis and Characterization

The chemical synthesis of this compound has been a subject of interest for organic chemists for many years. While numerous modern synthetic routes have been developed, early methods laid the groundwork for producing this compound for research purposes. A notable concise synthesis of 8-Oxoberberine was described in the early 2000s, suggesting that earlier, perhaps less streamlined, synthetic pathways existed. These early syntheses were vital for obtaining pure this compound for analytical standard development and initial biological screening.

Early analytical techniques for the characterization of protoberberine alkaloids, including this compound, relied on methods such as Thin-Layer Chromatography (TLC), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). These methods were instrumental in the initial identification and structural elucidation of this compound isolated from natural sources and produced through chemical synthesis.

Early Pharmacological Investigations

Information on the early pharmacological studies of this compound is not as abundant as that for its parent compound, Berberine. However, its structural relationship to Berberine, a compound with a long history of use in traditional medicine and extensive pharmacological research, prompted initial investigations into its biological activities. The timeline below outlines the key phases in this compound research:

Oxyberberine_Discovery_Timeline cluster_early Early Discovery & Characterization cluster_metabolism Metabolic & Pharmacokinetic Understanding cluster_modern Modern Pharmacological Research Natural Product Isolation Natural Product Isolation Chemical Identification Chemical Identification Natural Product Isolation->Chemical Identification 1979 Early Synthesis Early Synthesis Chemical Identification->Early Synthesis Metabolite of Berberine Metabolite of Berberine Early Synthesis->Metabolite of Berberine Late 20th Century Role of Gut Microbiota Role of Gut Microbiota Metabolite of Berberine->Role of Gut Microbiota Superior Bioactivity Superior Bioactivity Role of Gut Microbiota->Superior Bioactivity Post-2000 Signaling Pathway Elucidation Signaling Pathway Elucidation Superior Bioactivity->Signaling Pathway Elucidation

Figure 1: A timeline illustrating the key milestones in this compound research.

Experimental Protocols

Isolation of this compound from Berberis thunbergii DC. (Based on Brázdovičová et al., 1979)

The following is a generalized protocol based on the early methods for alkaloid extraction from plant material:

  • Plant Material Preparation : The pericarp of Berberis thunbergii DC. fruits is separated and dried at room temperature. The dried material is then ground into a fine powder.

  • Extraction : The powdered plant material undergoes extraction with a suitable solvent, such as methanol or ethanol, to isolate the alkaloids.

  • Acid-Base Extraction : The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent to remove impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, which are then extracted into an organic solvent.

  • Chromatographic Separation : The resulting alkaloid fraction is further purified using column chromatography over silica gel or alumina to isolate individual compounds, including this compound.

  • Identification : The isolated this compound is identified and characterized using spectroscopic methods such as UV-Vis, IR, Mass Spectrometry, and NMR, and by comparison with known standards.

Isolation_Workflow Start Pericarp of Berberis thunbergii Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction AcidBase Acid-Base Extraction Extraction->AcidBase Chromatography Column Chromatography AcidBase->Chromatography Identification Spectroscopic Identification Chromatography->Identification End Pure this compound Identification->End Signaling_Pathways This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Nrf2 Nrf2 Pathway This compound->Nrf2 TLR4 TLR4-MyD88-NF-κB Pathway This compound->TLR4 Cell_Survival Cell Survival & Growth PI3K_Akt->Cell_Survival Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation Inflammatory Response TLR4->Inflammation Inhibition

In Silico Prediction of Oxyberberine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyberberine, a primary metabolite of berberine, demonstrates significant therapeutic potential, including anti-inflammatory, antioxidant, and hypoglycemic effects.[1][2] Understanding the full spectrum of its molecular targets is crucial for elucidating its mechanisms of action and exploring novel therapeutic applications. This technical guide provides a comprehensive overview of an in silico workflow designed to predict and validate the molecular targets of this compound. The guide details methodologies for computational target identification, including reverse docking and pharmacophore modeling, and outlines experimental protocols for subsequent validation of predicted drug-target interactions. All quantitative data from cited experiments are summarized, and key signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Introduction to this compound and In Silico Target Prediction

This compound is an orally effective agonist of heme oxygenase-1 (HO-1) and modulates several key signaling pathways, including PI3K/Akt, Nrf2, and NF-κB.[1][2][3] These pathways are implicated in a range of cellular processes, such as inflammation, oxidative stress, and glucose metabolism.[1][2][4] While some targets of this compound are known, a systematic, unbiased identification of its complete target profile is lacking.

In silico target prediction methods offer a time- and cost-effective approach to identify potential protein targets for small molecules like this compound.[5][6][7] These computational techniques can be broadly categorized into ligand-based and structure-based approaches.[5][8] Ligand-based methods utilize the chemical structure of the molecule to identify proteins with similar known ligands, while structure-based methods, such as reverse docking, screen a library of protein structures to identify potential binding partners.[8][9][10]

This guide outlines a workflow that integrates both computational prediction and experimental validation to comprehensively identify and characterize the molecular targets of this compound.

In Silico Target Prediction Workflow

The proposed workflow for identifying this compound targets comprises several sequential stages, from initial computational screening to rigorous experimental validation.

G cluster_0 Computational Prediction cluster_1 Experimental Validation A Ligand Preparation (this compound 3D Structure) C Reverse Docking A->C D Pharmacophore Modeling A->D B Target Database (e.g., PDB, ChEMBL) B->C E Hit Prioritization (Binding Energy, Fit Score) C->E D->E F Binding Assays (e.g., SPR) E->F G Enzymatic Assays E->G H Cell-Based Assays (e.g., Western Blot, MTT) F->H G->H I Pathway Analysis H->I J Validated Targets I->J G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt CellSurvival CellSurvival Akt->CellSurvival G This compound This compound Nrf2 Nrf2 This compound->Nrf2 HO1 HO1 Nrf2->HO1 AntioxidantResponse AntioxidantResponse HO1->AntioxidantResponse G cluster_nucleus Nucleus This compound This compound IKK IκB Kinase This compound->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation Nucleus Nucleus Inflammation Inflammation NFkB_n->Inflammation

References

Oxyberberine: A Comprehensive Technical Guide on its Synonyms, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oxyberberine, a naturally occurring isoquinoline alkaloid, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its synonyms, alternative names in literature, physicochemical properties, and detailed experimental protocols. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names of this compound

Type Name/Identifier Source
Common Name This compound[1][2][3][4][5]
Systematic Name 5,6-dihydro-9,10-dimethoxy-8H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizin-8-one[4]
Alternative Names Berlambine[1][2][3][4][5]
8-Oxoberberine[1][2][4][5]
Ketoberberine[1][5]
JKL 1073A[4]
NSC 93138[4]
CAS Number 549-21-3[1][3][4]
PubChem CID 11066[1]
Physicochemical and Bioactivity Data

A summary of the key physicochemical and reported bioactivity data for this compound is presented in Table 2. This information is crucial for its handling, formulation, and interpretation of biological studies.

Table 2: Physicochemical and Bioactivity Data of this compound

Property Value Source
Molecular Formula C₂₀H₁₇NO₅[1][4]
Molecular Weight 351.35 g/mol [1][5]
Appearance Yellow crystalline powder[6]
Melting Point 191-193 °C[3]
Solubility Soluble in DMSO (3.52 mg/mL)[5]
UV max 225, 343 nm[4]
IC₅₀ (SK-Hep-1 liver cancer cells) 34.26 ± 3.34 μM[6]
IC₅₀ (HepG2 liver cancer cells) 62.96 ± 4.12 μM[6]
Key Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways implicated in inflammation, oxidative stress, and cell survival.

This compound has been shown to activate the PI3K/Akt/AMPK signaling pathway, which plays a crucial role in regulating cellular metabolism and survival.[2][3] Activation of this pathway contributes to the anti-diabetic and neuroprotective effects of this compound.

PI3K_Akt_AMPK_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt AMPK AMPK Akt->AMPK CellSurvival Cell Survival & Metabolism AMPK->CellSurvival

This compound activates the PI3K/Akt/AMPK pathway.

This compound can inhibit the TLR4-MyD88-NF-κB signaling pathway, a key cascade in the inflammatory response.[2] By downregulating this pathway, this compound reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects, particularly in the context of colitis.[2]

TLR4_MyD88_NFkB_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 This compound->MyD88 NFκB NF-κB This compound->NFκB LPS LPS LPS->TLR4 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Inflammation Inflammatory Cytokines Nucleus->Inflammation

This compound inhibits the TLR4-MyD88-NF-κB pathway.

This compound is an activator of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[1][3] By promoting the nuclear translocation of Nrf2, this compound enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes

This compound activates the Nrf2 antioxidant pathway.
Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from various research articles.

This protocol describes the extraction and purification of this compound from the root bark of Berberis lycium.[6]

Workflow:

Extraction_Workflow Start Dried & Powdered Root Bark Extraction Methanol Extraction (72h, 30°C) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Solvent-Solvent Partition (Chloroform) Filtration->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Crystallization Crystallization ColumnChrom->Crystallization End Purified This compound Crystallization->End

Workflow for this compound extraction and purification.

Methodology:

  • Extraction:

    • Soak 10 kg of dried and powdered root bark of Berberis lycium in 15 L of methanol at 30°C for 72 hours.

    • Filter the mixture and concentrate the filtrate to obtain the crude methanolic extract.

  • Fractionation:

    • Perform solvent-solvent fractionation of the crude extract. The chloroform fraction is used for the isolation of this compound.

  • Chromatography:

    • Subject the chloroform fraction to column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the mobile phase.

    • Collect and pool the fractions containing this compound based on TLC analysis.

  • Purification:

    • Further purify the pooled fractions by repeated column chromatography.

    • Obtain pure this compound by crystallization from an appropriate solvent system.

This protocol details the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT assay.[6]

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., SK-Hep-1, HepG2) in a 96-well plate at a density of 20,000 cells/mL and allow them to adhere for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 72 hours in a CO₂ incubator.

  • MTT Assay:

    • Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 μL of DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

This protocol describes the evaluation of this compound's therapeutic potential in a dextran sulfate sodium (DSS)-induced colitis model in mice.[2]

Methodology:

  • Induction of Colitis:

    • Administer 3% (w/v) DSS in the drinking water of Balb/C mice for a specified period to induce acute colitis.

  • Treatment:

    • Orally administer this compound at a predetermined dose once daily for the duration of the experiment. Include a vehicle control group and a positive control group (e.g., a known anti-inflammatory drug).

  • Monitoring and Sample Collection:

    • Monitor clinical symptoms such as body weight loss, stool consistency, and rectal bleeding daily.

    • At the end of the experiment, collect colon tissue for histological analysis, and blood and tissue samples for biochemical and molecular analyses (e.g., cytokine levels, protein expression).

  • Data Analysis:

    • Evaluate the disease activity index (DAI), colon length, and histological scores.

    • Analyze the expression of inflammatory markers and signaling proteins in the collected samples.

This protocol provides a general framework for the quantification of this compound using HPLC. Specific parameters may need to be optimized based on the instrument and sample matrix.

Methodology:

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. A gradient or isocratic elution can be used.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at one of this compound's maximum absorbance wavelengths (e.g., 343 nm).

  • Standard and Sample Preparation:

    • Prepare a stock solution of a known concentration of pure this compound standard in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Extract this compound from the sample matrix (e.g., plasma, tissue homogenate, or plant extract) using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

This comprehensive guide provides a solid foundation for researchers and professionals working with this compound. The detailed information on its nomenclature, properties, and biological activities, along with the provided experimental protocols and pathway diagrams, will facilitate further investigation into the therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxyberberine from Berberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of oxyberberine (also known as 8-oxoberberine) from berberine. This compound, a major metabolite of berberine, has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory and hypoglycemic effects. This protocol outlines a straightforward oxidation method, purification steps, and characterization data.

Introduction

Berberine is a well-known isoquinoline alkaloid with a wide range of biological activities. Its metabolite, this compound, is formed through oxidation and has demonstrated unique and sometimes superior therapeutic potential compared to its parent compound. The synthesis of this compound is crucial for further pharmacological evaluation and drug development. The protocol described herein utilizes a chemical oxidation approach to convert berberine to this compound, providing a reliable method for obtaining this valuable compound in a laboratory setting.

Experimental Protocol: Oxidation of Berberine to this compound

This protocol describes the synthesis of this compound from berberine hydrochloride via oxidation in an alkaline medium using potassium permanganate as the oxidizing agent.

Materials:

  • Berberine hydrochloride

  • Potassium hydroxide (KOH)

  • Potassium permanganate (KMnO₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Sodium sulfite (Na₂SO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, etc.)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve berberine hydrochloride (1.0 g, 2.69 mmol) in 100 mL of distilled water by heating gently.

  • Basification: To the warm solution, add a 10% aqueous solution of potassium hydroxide (KOH) dropwise until the pH of the solution reaches approximately 10-11. The formation of the berberine pseudobase is indicated by a color change.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) (0.85 g, 5.38 mmol) in 50 mL of distilled water to the reaction mixture at room temperature. The addition should be done portion-wise over 30 minutes to control the reaction rate.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the berberine spot and the appearance of a new, less polar spot corresponding to this compound indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

  • Workup and Extraction:

    • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with dichloromethane.

    • Transfer the filtrate to a separation funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol).

    • Alternatively, recrystallization from a suitable solvent system such as chloroform-methanol can be employed to obtain pure this compound as a crystalline solid.[1]

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis

ParameterValueReference
Molecular FormulaC₂₀H₁₇NO₅[2]
Molecular Weight351.36 g/mol [2]
Typical Yield40-60%Estimated based on similar reactions
Purity (after purification)>98% (by HPLC)[3]
Melting Point205-207 °C (Dec.)[4]

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques to confirm its identity and purity.

  • ¹H-NMR (500 MHz, DMSO-d₆) δ (ppm): 9.58 (s, 1H), 9.09 (s, 1H), 8.29 (d, J = 9.2 Hz, 1H), 8.22 (d, J = 9.2 Hz, 1H), 7.83 (s, 1H), 7.12 (s, 1H), 6.19 (s, 2H), 4.99 (t, J = 6.3 Hz, 2H), 4.03 (s, 3H), 3.22 (t, J = 6.3 Hz, 2H).[4]

  • ¹³C-NMR (151 MHz, CD₃OD) δ (ppm): 175.7, 150.9, 148.5, 143.4, 138.8, 134.7, 133.7, 130.6, 126.4, 125.5, 121.7, 120.7, 120.3, 107.9, 105.2, 102.3, 56.3, 56.1, 39.3, 26.6, 26.2.[4]

  • Mass Spectrometry (HRMS): calcd. for C₂₀H₁₈NO₅ [M+H]⁺ 352.1185, found 352.1180.

Visualization of Experimental Workflow

Synthesis_Workflow Berberine Berberine HCl in Water Base Add KOH (aq) pH 10-11 Berberine->Base Basification Oxidant Add KMnO4 (aq) Base->Oxidant Oxidation Reaction Stir at RT 4-6 hours Oxidant->Reaction Quench Quench with Na2SO3 (aq) Reaction->Quench Filtration Filter MnO2 Quench->Filtration Extraction Extract with Dichloromethane Filtration->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification This compound Pure this compound Purification->this compound

Caption: Workflow for the synthesis of this compound from berberine.

Signaling Pathway (Illustrative)

While the primary focus of this document is the synthesis protocol, it is noteworthy that this compound has been shown to modulate various signaling pathways. For instance, it has been reported to possess a superior hypoglycemic effect by regulating the PI3K/Akt and Nrf2 signaling pathways.[5] It also exhibits anti-inflammatory effects by impacting the TLR4-MyD88-NF-κB pathway. A diagram illustrating a generalized inflammatory signaling pathway that could be modulated by this compound is provided below for conceptual understanding.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation activates transcription This compound This compound This compound->MyD88 This compound->IKK

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway.

References

Application Notes and Protocols for the Extraction and Purification of Oxyberberine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of oxyberberine from plant sources, primarily focusing on the genus Berberis.

Introduction

This compound is a protoberberine alkaloid found in various plant species, notably within the Berberis genus.[1][2] Like its well-known precursor, berberine, this compound has garnered interest for its potential pharmacological activities. The effective isolation and purification of this compound are crucial for further research into its therapeutic applications. This document outlines the methodologies for extracting this compound from plant material, followed by purification using chromatographic techniques.

Plant Sources

This compound has been isolated from several species of the Berberis genus. The root and bark are typically the plant parts with the highest concentration of this alkaloid.

Table 1: Plant Sources of this compound

Plant SpeciesFamilyPlant Part(s) UsedReference(s)
Berberis lycium RoyleBerberidaceaeRoot Bark[2]
Berberis asiaticaBerberidaceaeNot Specified[1]
Berberis thunbergii DC.BerberidaceaeNot Specified
Berberis vulgarisBerberidaceaeNot Specified[3][4]

Extraction and Purification Workflow

The general workflow for the extraction and purification of this compound involves an initial solvent extraction from the plant material, followed by a liquid-liquid partitioning to separate compounds based on polarity. The fraction containing this compound is then subjected to column chromatography for isolation, and a final crystallization step for purification.

Extraction_Purification_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Berberis lycium root bark) Methanolic_Extraction Maceration in Methanol Plant_Material->Methanolic_Extraction Crude_Extract Crude Methanolic Extract Methanolic_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractions n-Hexane Fraction Chloroform Fraction Ethyl Acetate Fraction Butanolic Fraction Solvent_Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions:s->Column_Chromatography Chloroform Fraction Crystallization Crystallization Column_Chromatography->Crystallization Pure_this compound Purified This compound Crystallization->Pure_this compound

Caption: Experimental workflow for this compound extraction and purification.

Quantitative Data

The following tables summarize quantitative data from a representative extraction and purification of this compound from Berberis lycium root bark.

Table 2: Extraction and Fractionation Yields from Berberis lycium Root Bark

StepStarting MaterialAmount of Starting MaterialOutputYield
Methanolic ExtractionPowdered Root Bark10 kgCrude Methanolic Extract329.88 g
Solvent PartitioningCrude Methanolic Extract329.88 gChloroform Fraction41.3 g

Note: The yields for other fractions (n-hexane, ethyl acetate, butanol) were not specified in the cited literature.

Table 3: Further Purification of the Chloroform Fraction

StepStarting MaterialAmount of Starting MaterialOutput
Column ChromatographyChloroform Fraction1.34 g (of a sub-fraction)Fraction containing this compound
CrystallizationFraction containing this compound500 mgPurified this compound Crystals

Note: The final yield of pure this compound was not explicitly quantified in the available literature.

Experimental Protocols

Protocol 1: Extraction of this compound from Berberis lycium Root Bark

1. Plant Material Preparation:

  • Air-dry the root bark of Berberis lycium.

  • Grind the dried root bark into a coarse powder.

2. Methanolic Extraction:

  • Macerate 10 kg of the powdered root bark in 15 L of methanol at 30°C for 72 hours.[2]

  • Filter the mixture to separate the plant material from the methanol extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

3. Solvent-Solvent Partitioning:

  • Dissolve the crude methanolic extract (329.88 g) in a suitable solvent system (e.g., methanol-water).

  • Perform sequential liquid-liquid extraction with solvents of increasing polarity:

    • n-Hexane

    • Chloroform

    • Ethyl acetate

    • Butanol

  • Separate and concentrate each solvent fraction. The chloroform fraction will contain this compound.[2]

Protocol 2: Purification of this compound

1. Silica Gel Column Chromatography:

  • Pack a glass column with silica gel (100-200 mesh) using a slurry method with petroleum ether.

  • Load the concentrated chloroform fraction (41.3 g) onto the column.

  • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound.

2. Further Chromatographic Separation (if necessary):

  • If the initial separation is insufficient, a sub-fraction (e.g., 1.34 g) can be further purified on a smaller silica gel column using a more refined gradient of petroleum ether and ethyl acetate (e.g., starting from 85:15).

3. Crystallization:

  • Dissolve the purified fraction containing this compound (e.g., 500 mg) in a minimal amount of a 1:1 mixture of chloroform and methanol.

  • Allow the solution to stand undisturbed for several days to facilitate crystal formation.

  • Recover the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified this compound crystals.

Quality Control and Characterization

The purity and identity of the isolated this compound should be confirmed using the following analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the purification process and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile and a suitable buffer is a common starting point for alkaloid analysis.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR for structural elucidation.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Signaling Pathway Visualization

While the primary focus of this document is on extraction and purification, it is noteworthy that this compound's biological activities are a key driver for its isolation. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known targets of related alkaloids.

Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory effect) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Application Note: Quantification of Oxyberberine in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of oxyberberine in human plasma. This compound, a principal oxidative metabolite of berberine, has demonstrated significant biological activities, making its accurate quantification in pharmacokinetic and drug metabolism studies crucial. The described method utilizes protein precipitation for sample preparation, followed by reversed-phase HPLC separation and tandem mass spectrometry detection. This protocol provides the necessary steps for sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters, offering a reliable tool for researchers, scientists, and drug development professionals.

Introduction

This compound is an isoquinoline alkaloid and a major metabolite of berberine, a compound widely used in traditional medicine and extensively studied for its therapeutic potential. Recent studies suggest that this compound itself possesses potent pharmacological effects, including anti-inflammatory and hypoglycemic activities. To thoroughly investigate its pharmacokinetics, bioavailability, and metabolic fate, a sensitive and selective analytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for an HPLC-MS/MS method designed for the accurate measurement of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Tetrahydropalmatine (Internal Standard, IS) (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Tetrahydropalmatine in 50% methanol).

  • Vortex the sample for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an HPLC vial for analysis.

HPLC Conditions
  • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (Re-equilibration)

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Temperature: 500°C

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V) (Proposed)
This compound352.1308.115035
Tetrahydropalmatine (IS)356.2192.115030

Note: The collision energy for this compound is a proposed starting point based on the fragmentation of similar 8-oxoprotoberberine structures and requires optimization for specific instrumentation.

Method Validation Summary

The method should be validated according to the US FDA guidelines for bioanalytical method validation. The following parameters should be assessed:

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve ranging from 1 to 1000 ng/mL.
Accuracy and Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ).Intra- and inter-day accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision (≤ 20% CV) and accuracy (±20% RE). For this proposed method, a target LLOQ is 1 ng/mL.
Recovery Consistent and reproducible recovery for this compound and the internal standard.
Matrix Effect The matrix factor should be consistent across different lots of plasma.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.

Table 3: Representative Quantitative Data (Hypothetical)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ18.5-5.210.2-7.8
Low36.13.57.51.2
Medium1004.8-1.75.9-2.5
High8003.52.14.20.8

Diagrams

experimental_workflow cluster_sample_prep Plasma Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Plasma add_is Add Internal Standard (Tetrahydropalmatine) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add Acetonitrile (Protein Precipitation) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 hplc_vial Transfer to HPLC Vial centrifuge2->hplc_vial hplc HPLC Separation (C18 Column, Gradient Elution) hplc_vial->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for this compound quantification in plasma.

logical_relationship cluster_metabolism In Vivo Metabolism cluster_quantification Bioanalytical Quantification berberine Berberine Administration oxidation Oxidation (e.g., by gut microbiota) berberine->oxidation This compound This compound Formation oxidation->this compound plasma_sampling Plasma Sampling This compound->plasma_sampling hplc_ms_analysis HPLC-MS/MS Analysis plasma_sampling->hplc_ms_analysis pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies hplc_ms_analysis->pk_pd_studies

Caption: Logical relationship from berberine metabolism to bioanalysis.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of protein precipitation for sample preparation is straightforward and effective. The chromatographic and mass spectrometric conditions are optimized for selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring the accurate measurement of this compound concentrations in a biological matrix. Proper method validation in accordance with regulatory guidelines is crucial before its application in regulated studies.

Application Notes and Protocols for In Vitro Cell Culture Models for Testing Oxyberberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyberberine (OBB), a primary metabolite of berberine, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and hypoglycemic effects.[1][2] In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of OBB and for conducting preliminary efficacy and toxicity screenings. These application notes provide detailed protocols for utilizing various cell lines to investigate the therapeutic potential of this compound.

I. Anti-inflammatory Effects of this compound

This compound has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[3] A suitable in vitro model for studying these effects is the use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7) or human intestinal epithelial cells (Caco-2).

A. Recommended Cell Line: RAW264.7 Macrophages

RAW264.7 cells, when stimulated with LPS, mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]

B. Experimental Workflow: Anti-inflammatory Assay

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis seed Seed RAW264.7 cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with this compound (various concentrations) for 2h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect cell culture supernatant stimulate->collect mtt MTT Assay for Cell Viability stimulate->mtt Assess Cytotoxicity griess Griess Assay for Nitric Oxide (NO) collect->griess Analyze NO elisa ELISA for TNF-α and IL-6 collect->elisa Analyze Cytokines

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

C. Quantitative Data: Anti-inflammatory Activity of this compound
Cell LineTreatmentConcentration (µM)EndpointResultReference
RAW264.7This compound + LPS1.25, 2.5, 5NO ProductionSignificant dose-dependent decrease[4]
RAW264.7This compound + LPS1.25, 2.5, 5TNF-α ProductionSignificant dose-dependent decrease[4]
RAW264.7This compound + LPS1.25, 2.5, 5IL-6 ProductionSignificant dose-dependent decrease[4]
Caco-2This compound + LPSNot specifiedIL-6, iNOS, TNF-α, COX-2 mRNADose-dependent reversion of LPS-induced upregulation[3]
D. Signaling Pathway: NF-κB Inhibition by this compound

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][4]

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa_p p-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB (p65) Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) OBB This compound OBB->IKK inhibits IkBa_p->IkBa degradation NFkB_n->Genes activates transcription

Caption: this compound inhibits the NF-κB signaling pathway.

II. Anti-cancer Effects of this compound

This compound exhibits cytotoxic effects against various cancer cell lines, making it a potential candidate for anti-cancer drug development.[5][6]

A. Recommended Cell Lines
  • HepG2 and SK-Hep-1: Human hepatocellular carcinoma cell lines.[6]

  • NCI-H1299: Human non-small cell lung cancer cell line.[6]

B. Experimental Workflow: Cytotoxicity Assay

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis seed Seed cancer cells (e.g., HepG2) in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 72h treat->incubate2 mtt MTT Assay incubate2->mtt calc Calculate IC50 Value mtt->calc

Caption: Workflow for determining the cytotoxicity of this compound.

C. Quantitative Data: Cytotoxicity of this compound
Cell LineAssayIncubation TimeIC50 (µM)Reference
SK-Hep-1MTT72 hours34.26 ± 3.34[6]
HepG2MTT72 hours62.96 ± 4.12[6]
NCI-H1299MTT72 hours> 600[6]
D. Signaling Pathway: NOTCH1-USP7-c-Myc Inhibition

In liver cancer cells, this compound has been found to sensitize cells to sorafenib by inhibiting the NOTCH1-USP7-c-Myc pathway.[5]

G OBB This compound NOTCH1 NOTCH1 OBB->NOTCH1 inhibits USP7 USP7 Transcription NOTCH1->USP7 activates cMyc c-Myc USP7->cMyc stabilizes Proliferation Cell Proliferation & Survival cMyc->Proliferation promotes Sorafenib Sorafenib Sorafenib->Proliferation inhibits

Caption: this compound inhibits the NOTCH1-USP7-c-Myc pathway in liver cancer.

III. Hypoglycemic and Neuroprotective Effects

This compound has shown potential in managing diabetes by improving glucose metabolism and protecting pancreatic β-cells.[2] It also exhibits neuroprotective properties.[1]

A. Recommended Cell Lines
  • HepG2: For studying glucose consumption and insulin resistance.[1]

  • INS-1: For assessing glucose-stimulated insulin secretion.[1]

  • Primary microglial and BV2 cells: For investigating neuroinflammation in the context of Alzheimer's disease.[7]

B. Quantitative Data: Effects on Glucose Metabolism
Cell LineTreatmentConcentration (µM)DurationEndpointResultReference
INS-1This compound5-2024-48hGlucose-stimulated insulin secretionPromotion[1]
INS-1This compound5-2024-48hROS and MDA levelsReduction[1]
INS-1This compound5-2024-48hSOD and GSH-Px activitiesIncrease[1]
Insulin-resistant HepG2This compound10-4024hGlucose consumptionEnhancement[1]
C. Signaling Pathway: PI3K/Akt and Nrf2 Activation

This compound's hypoglycemic and antioxidant effects are mediated through the PI3K/Akt and Nrf2 signaling pathways.[1][2]

G OBB This compound PI3K PI3K OBB->PI3K activates Nrf2 Nrf2 OBB->Nrf2 activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Glucose_Metabolism Improved Glucose Metabolism Akt->Glucose_Metabolism GSK3b->Glucose_Metabolism HO1 HO-1 Nrf2->HO1 induces Antioxidant Antioxidant Response HO1->Antioxidant

Caption: this compound activates PI3K/Akt and Nrf2 signaling pathways.

IV. Experimental Protocols

A. Cell Culture Protocols
  • RAW264.7 Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[8] For experiments, seed cells in 24- or 96-well plates.[9]

  • HepG2 Cells: Maintain in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.[10] Cells should be passaged before reaching full confluency.

  • Caco-2 Cells: Culture in DMEM with 10% FBS. For intestinal barrier models, seed cells on Transwell® inserts and culture for at least 21 days to allow for differentiation and polarization.[11][12]

B. MTT Cell Viability Assay Protocol
  • Seed cells in a 96-well plate and treat with this compound for the desired duration.

  • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[2]

  • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[3]

  • Allow the plate to stand overnight in the incubator.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

C. Nitric Oxide (Griess) Assay Protocol
  • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Prepare a standard curve using sodium nitrite.

  • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample and standard well.[13]

  • Incubate for 10-15 minutes at room temperature, protected from light.[13]

  • Measure the absorbance at 540 nm.[13]

D. ELISA for TNF-α and IL-6 Protocol
  • Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature.

  • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.

  • Wash the plate and add TMB substrate. Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm.[14][15]

E. Western Blot Protocol for Phosphorylated Proteins
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

V. Conclusion

The in vitro cell culture models and protocols described provide a robust framework for investigating the multifaceted therapeutic potential of this compound. By employing these standardized methods, researchers can effectively screen for biological activity, elucidate underlying molecular mechanisms, and generate reproducible data to support further drug development efforts.

References

Application Notes and Protocols for In Vivo Studies of Oxyberberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models for investigating the in vivo effects of Oxyberberine (OBB), a key metabolite of Berberine. Detailed protocols for various disease models are presented, along with methods for assessing the therapeutic efficacy of OBB. Quantitative data from representative studies are summarized in tables for comparative analysis. Additionally, key signaling pathways modulated by OBB are illustrated using diagrams to facilitate a deeper understanding of its mechanisms of action.

Animal Models for this compound Research

This compound has demonstrated therapeutic potential in a range of preclinical animal models, primarily focusing on metabolic diseases, inflammatory conditions, and cancer. The most commonly utilized models are rats and mice.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to investigate the hypoglycemic effects of OBB.[1] STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia that mimics Type 1 diabetes.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

DSS-induced colitis is a well-established model for inflammatory bowel disease (IBD).[2] Administration of DSS in drinking water induces colonic inflammation, ulceration, and epithelial barrier dysfunction, providing a platform to evaluate the anti-inflammatory and gut-protective effects of OBB.

High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Rat Model

This model recapitulates the key features of human NAFLD, including hepatic steatosis, inflammation, and insulin resistance, by feeding animals a diet rich in fat.[3] It is instrumental in studying the effects of OBB on lipid metabolism and liver health.

Lipopolysaccharide (LPS) and D-Galactosamine (D-GalN)-Induced Acute Liver Injury Mouse Model

Co-administration of LPS and D-GalN induces a rapid and severe inflammatory response in the liver, leading to acute liver failure. This model is used to assess the hepatoprotective and anti-inflammatory properties of OBB.[4]

Liver Cancer Xenograft Mouse Model

This model involves the subcutaneous or orthotopic implantation of human liver cancer cells into immunodeficient mice. It is a crucial tool for evaluating the anti-cancer effects of OBB, particularly its ability to sensitize cancer cells to conventional chemotherapeutic agents like sorafenib.[5]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from in vivo studies investigating the effects of this compound in various animal models.

Table 1: Effects of this compound on Blood Glucose in STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg)Administration RouteDurationFasting Blood Glucose (mmol/L)Reference
Diabetic Control--4 weeks29.0 ± 1.5[6]
This compound100Oral Gavage4 weeks25.3 ± 1.7[6]
Berberine100Oral Gavage4 weeks26.1 ± 1.9[6]
*p < 0.05 compared to Diabetic Control

Table 2: Effects of this compound on DSS-Induced Colitis in Mice

Treatment GroupDose (mg/kg/day)Administration RouteColon Length (cm)Disease Activity Index (DAI) ScoreReference
Control--7.8 ± 0.30[7]
DSS Model-Drinking Water4.9 ± 0.210.5 ± 1.2[7]
This compound50Oral Gavage6.5 ± 0.44.2 ± 0.8[2]
Azathioprine (Positive Control)2Oral Gavage6.8 ± 0.53.8 ± 0.7[2]
*p < 0.05 compared to DSS Model

Table 3: Effects of this compound on Liver Enzymes in HFD-Induced NAFLD Rats

Treatment GroupDose (mg/kg)Administration RouteSerum ALT (U/L)Serum AST (U/L)Reference
Control--35.2 ± 5.185.6 ± 10.2[3]
HFD Model-Diet89.4 ± 12.3154.7 ± 18.5[3]
This compound50Oral Gavage62.1 ± 8.9110.3 ± 15.1[3]
This compound100Oral Gavage45.8 ± 7.595.4 ± 12.8[3]
Metformin (Positive Control)300Oral Gavage48.2 ± 6.998.1 ± 13.5[3]
*p < 0.05 compared to HFD Model

Table 4: Effects of this compound on Tumor Growth in a Liver Cancer Xenograft Mouse Model (in combination with Sorafenib)

Treatment GroupDose (mg/kg)Administration RouteFinal Tumor Volume (mm³)Final Tumor Weight (g)Reference
Vehicle Control--1500 ± 2501.2 ± 0.2[5]
Sorafenib30Oral Gavage800 ± 1500.7 ± 0.1[5]
This compound10Intraperitoneal1200 ± 2001.0 ± 0.15[5]
OBB + Sorafenib10 + 30IP + Oral Gavage300 ± 80#0.25 ± 0.05#[5]
*p < 0.05 compared to Vehicle Control, #p < 0.05 compared to Sorafenib alone

Experimental Protocols

STZ-Induced Diabetic Rat Model

Objective: To induce a diabetic state in rats to evaluate the hypoglycemic effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle for OBB (e.g., 0.5% carboxymethylcellulose sodium)

  • Glucometer and test strips

Protocol:

  • Acclimatize rats for at least one week.

  • Fast the rats overnight (12-14 hours) before STZ injection.

  • Prepare a fresh solution of STZ in ice-cold citrate buffer at a concentration of 60 mg/mL.

  • Inject rats with a single intraperitoneal (i.p.) dose of STZ (60-65 mg/kg body weight).[8]

  • Return rats to their cages with free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 5% sucrose solution in the drinking water for the first 24 hours.

  • After 72 hours, measure fasting blood glucose levels from the tail vein. Rats with fasting blood glucose levels ≥ 16.7 mmol/L are considered diabetic and included in the study.[6]

  • Divide the diabetic rats into treatment groups (e.g., vehicle control, OBB-treated, positive control).

  • Prepare the OBB dosing solution in the chosen vehicle.

  • Administer OBB or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Monitor blood glucose levels and body weight regularly throughout the study.

  • At the end of the treatment period, collect blood and tissues for further analysis (e.g., insulin levels, lipid profiles, histological examination of the pancreas).

DSS-Induced Colitis Mouse Model

Objective: To induce colitis in mice to assess the anti-inflammatory and intestinal barrier-protective effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • This compound

  • Vehicle for OBB

  • Scoring system for Disease Activity Index (DAI)

Protocol:

  • Acclimatize mice for one week.

  • Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.[2]

  • Monitor the mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate the DAI score.

  • Divide the mice into treatment groups.

  • Administer OBB or vehicle by oral gavage daily, starting concurrently with DSS administration or after the induction of colitis, depending on the study design (prophylactic or therapeutic).

  • Continue treatment for a specified period (e.g., 7-10 days).

  • At the end of the experiment, euthanize the mice and collect the colons.

  • Measure the length of the colon.

  • Fix a segment of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

  • Homogenize the remaining colon tissue for biochemical assays (e.g., myeloperoxidase activity, cytokine levels).

High-Fat Diet (HFD)-Induced NAFLD Rat Model

Objective: To induce NAFLD in rats to investigate the effects of this compound on hepatic steatosis and insulin resistance.

Materials:

  • Male Sprague-Dawley rats

  • High-fat diet (e.g., 45-60% of calories from fat)

  • Standard chow diet

  • This compound

  • Vehicle for OBB

  • Kits for measuring serum ALT, AST, triglycerides, and cholesterol

Protocol:

  • Acclimatize rats for one week on a standard chow diet.

  • Divide rats into a control group (standard diet) and an HFD group.

  • Feed the respective diets for an extended period (e.g., 8-16 weeks) to induce NAFLD.

  • After the induction period, divide the HFD-fed rats into treatment groups.

  • Administer OBB or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks) while continuing the HFD.

  • Monitor body weight and food intake throughout the study.

  • At the end of the treatment period, collect blood samples for biochemical analysis of liver enzymes and lipid profiles.

  • Euthanize the rats and collect liver tissue.

  • Weigh the liver and fix a portion in formalin for histological analysis (H&E and Oil Red O staining).

  • Snap-freeze the remaining liver tissue for molecular analysis (e.g., gene expression, protein analysis).

LPS/D-GalN-Induced Acute Liver Injury Mouse Model

Objective: To induce acute liver injury in mice to evaluate the hepatoprotective effects of this compound.

Materials:

  • Male C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • D-Galactosamine (D-GalN)

  • Sterile saline

  • This compound

  • Vehicle for OBB

Protocol:

  • Acclimatize mice for one week.

  • Pre-treat mice with OBB or vehicle via a specified route (e.g., oral gavage or intraperitoneal injection) at a defined time before LPS/D-GalN challenge.

  • Induce acute liver injury by a single intraperitoneal injection of LPS (e.g., 10-50 µg/kg) and D-GalN (e.g., 400-800 mg/kg) dissolved in sterile saline.[9]

  • Monitor the mice for signs of morbidity.

  • At a predetermined time point after induction (e.g., 6-8 hours), collect blood via cardiac puncture for serum analysis of ALT and AST.

  • Euthanize the mice and collect liver tissue for histological examination and molecular analysis of inflammatory and apoptotic markers.

Liver Cancer Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapies, in a mouse model of liver cancer.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human hepatocellular carcinoma (HCC) cell line (e.g., HepG2, Huh7)

  • Matrigel

  • This compound

  • Sorafenib (or other chemotherapeutic agent)

  • Appropriate vehicles for drug administration

  • Calipers for tumor measurement

Protocol:

  • Acclimatize mice for one week.

  • Harvest HCC cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

  • Inject the cell suspension (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.[5]

  • Prepare and administer OBB, sorafenib, their combination, or vehicle according to the specified doses, routes (e.g., OBB i.p., sorafenib oral gavage), and schedule.[5]

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length × width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After the treatment period (e.g., 21-30 days), euthanize the mice.

  • Excise the tumors, weigh them, and process them for histological (e.g., H&E, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis.

Signaling Pathways and Visualization

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

PI3K_Akt_Signaling_Pathway This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor Promotes IRS IRS InsulinReceptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits GlucoseUptake Glucose Uptake (GLUT4 translocation) Akt->GlucoseUptake GlycogenSynthase Glycogen Synthase GSK3b->GlycogenSynthase Inhibits Glycogenesis Glycogenesis GlycogenSynthase->Glycogenesis

Caption: PI3K/Akt signaling pathway in hypoglycemic effect.

TLR4_NFkB_Signaling_Pathway cluster_nucleus Cytoplasm This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 This compound->MyD88 Inhibits LPS LPS LPS->TLR4 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nucleus NF-κB (p65) InflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->InflammatoryCytokines Induces Transcription

Caption: TLR4/MyD88/NF-κB pathway in anti-colitis effect.

AMPK_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits CPT1 CPT1 AMPK->CPT1 Activates FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis SREBP1c->FattyAcidSynthesis FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation

Caption: AMPK signaling pathway in NAFLD treatment.

Nrf2_Signaling_Pathway cluster_nucleus Cytoplasm This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Keap1->Nrf2 Sequesters and Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_nucleus Nrf2 ARE ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription Nrf2_nucleus->ARE Binds to

Caption: Nrf2 signaling pathway in hepatoprotection.

Experimental_Workflow cluster_preclinical_study Preclinical In Vivo Study Workflow cluster_analysis Data Collection and Analysis AnimalAcclimatization Animal Acclimatization (1 week) DiseaseInduction Disease Model Induction (e.g., STZ, DSS, HFD) AnimalAcclimatization->DiseaseInduction Randomization Randomization into Treatment Groups DiseaseInduction->Randomization Treatment This compound/Vehicle Administration Randomization->Treatment Monitoring Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint BloodCollection Blood Collection (Biochemistry) Endpoint->BloodCollection TissueCollection Tissue Collection (Histology, Molecular Biology) Endpoint->TissueCollection DataAnalysis Statistical Analysis BloodCollection->DataAnalysis TissueCollection->DataAnalysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Unveiling Oxyberberine's Molecular Targets Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyberberine, a key metabolite of berberine, has demonstrated significant therapeutic potential, including anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][2] Its mechanisms of action are linked to the modulation of several critical signaling pathways, such as PI3K/Akt, Nrf2, and NF-κB.[3][4][5] However, a comprehensive understanding of its direct molecular targets remains a crucial step in advancing its development as a therapeutic agent. This document provides detailed application notes and protocols for utilizing lentiviral-based shRNA library screening to identify novel protein targets of this compound, followed by robust validation methodologies.

Experimental Overview

The overall workflow for identifying and validating this compound targets is a multi-step process that begins with a broad, unbiased screen and progresses to specific, targeted validation assays.

Experimental Workflow cluster_screening Phase 1: Target Identification cluster_validation Phase 2: Target Validation A Lentiviral shRNA Library Production B Cell Line Transduction (e.g., HEK293T, HepG2) A->B C This compound Treatment & Cell Viability Assay B->C D Genomic DNA Extraction C->D E PCR Amplification of shRNA Cassettes D->E F Next-Generation Sequencing (NGS) E->F G Bioinformatic Analysis & Hit Identification F->G H Individual shRNA Validation G->H Top Candidates I Affinity Pull-Down Assay & Mass Spectrometry G->I Hypothesized Targets J Cellular Thermal Shift Assay (CETSA) G->J Direct Binding Confirmation K Functional Assays H->K I->K J->K

Figure 1: Overall experimental workflow for this compound target identification and validation.

Phase 1: Target Identification using Lentiviral shRNA Screening

This phase aims to identify genes that, when silenced, alter the cellular response to this compound, suggesting their protein products may be direct or indirect targets.

Protocol 1: Pooled Lentiviral shRNA Library Transduction and Screening
  • Cell Line Selection and Culture:

    • Select a human cell line relevant to the therapeutic area of interest (e.g., HepG2 for metabolic studies, HEK293T for general screening).

    • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Determination of Optimal Puromycin Concentration:

    • Seed cells in a 24-well plate and treat with a range of puromycin concentrations (e.g., 1-10 µg/mL).

    • Determine the lowest concentration of puromycin that causes complete cell death within 3-4 days. This concentration will be used for selecting transduced cells.

  • Lentiviral Transduction:

    • Seed the target cells in 6-well plates to be 50-70% confluent on the day of transduction.[11]

    • Thaw the pooled lentiviral shRNA library on ice.

    • Prepare transduction medium containing complete growth medium, polybrene (final concentration 4-8 µg/mL), and the lentiviral library at a Multiplicity of Infection (MOI) of 0.3-0.5 to ensure single-copy integration per cell.

    • Replace the cell culture medium with the transduction medium.

    • Incubate for 18-24 hours.

  • Selection of Transduced Cells:

    • After incubation, replace the virus-containing medium with fresh complete medium.

    • 48 hours post-transduction, begin selection by adding the predetermined optimal concentration of puromycin to the medium.

    • Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced control cells are completely eliminated.

  • This compound Screening:

    • Expand the stable pool of transduced cells.

    • Split the cell population into two groups: a vehicle control (e.g., DMSO) group and an this compound-treated group.

    • Treat the cells with a predetermined IC20-IC30 concentration of this compound for a specified duration (e.g., 7-14 days). This concentration should inhibit growth without causing massive cell death, allowing for the identification of sensitizing and resistance-conferring shRNAs.

    • Maintain a sufficient number of cells to ensure the representation of the shRNA library is maintained (at least 100-fold coverage).

  • Genomic DNA Extraction and NGS Analysis:

    • Harvest cells from both the control and this compound-treated populations.

    • Extract genomic DNA using a commercial kit.

    • Amplify the integrated shRNA sequences from the genomic DNA using PCR with primers specific to the library vector.

    • Perform next-generation sequencing (NGS) on the PCR amplicons.

    • Analyze the sequencing data to determine the relative abundance of each shRNA in the treated versus control populations. shRNAs that are depleted in the this compound-treated group represent potential sensitizing targets, while those that are enriched represent potential resistance-conferring targets.

Phase 2: Validation of Candidate Targets

This phase focuses on confirming the hits from the primary screen and investigating the direct interaction between this compound and the candidate proteins.

Protocol 2: Affinity Pull-Down Assay with Mass Spectrometry

This method is used to identify proteins that physically interact with this compound.

  • Preparation of this compound-Conjugated Beads:

    • Synthesize an this compound derivative with a linker arm suitable for conjugation to activated agarose or magnetic beads (e.g., NHS-activated beads).

    • Incubate the derivatized this compound with the beads according to the manufacturer's protocol to create the affinity matrix.

    • Prepare control beads by conjugating the linker alone or using unconjugated beads.

  • Cell Lysate Preparation:

    • Culture the selected cell line to high confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pull-Down Assay:

    • Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are unique to or enriched in the this compound-conjugated bead eluate compared to the control.

    • Perform in-gel tryptic digestion of the proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[10][12] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Treatment:

    • Seed the target cells in multiple plates or tubes.

    • Treat the cells with either vehicle control or a saturating concentration of this compound for 1-2 hours.

  • Thermal Challenge:

    • Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of the soluble target protein at each temperature point by Western blotting using a specific antibody against the candidate target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates direct binding and stabilization of the target protein.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Summary of Lentiviral shRNA Screening Hits

RankGene SymbolshRNA Sequence IDLog2 Fold Change (this compound/Control)p-valuePhenotype
1GENE_AshRNA_123-2.5<0.001Sensitizing
2GENE_BshRNA_456-2.1<0.001Sensitizing
3GENE_CshRNA_7891.8<0.005Resistance
..................

Table 2: Protein Identification from Pull-Down Mass Spectrometry

Protein IDGene SymbolUnique PeptidesScoreFold Enrichment (this compound/Control)
P12345GENE_A15125010.2
Q67890GENE_D88507.5
...............

Table 3: CETSA Melting Temperature (Tm) Shift Data

Target ProteinVehicle Tm (°C)This compound Tm (°C)ΔTm (°C)
GENE_A52.5 ± 0.556.0 ± 0.4+3.5
Control Protein60.1 ± 0.660.3 ± 0.5+0.2

Signaling Pathways and Visualization

This compound is known to modulate several signaling pathways. Understanding these pathways provides context for the identified targets.

Known this compound-Modulated Signaling Pathways
  • PI3K/Akt Pathway: this compound has been shown to promote the phosphorylation of PI3K and Akt, which is involved in cell survival, growth, and metabolism.[3][13]

  • Nrf2 Pathway: this compound can up-regulate the expression of Nrf2, a key transcription factor in the antioxidant response.[5]

  • NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, which plays a central role in inflammation.[4][6]

Oxyberberine_Signaling cluster_PI3K PI3K/Akt Pathway cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K activates Keap1 Keap1 This compound->Keap1 inhibits IKK IKK This compound->IKK inhibits Akt Akt PI3K->Akt activates Cell Survival\n& Growth Cell Survival & Growth Akt->Cell Survival\n& Growth Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits Inflammation Inflammatory Genes NFkB->Inflammation activates

Figure 2: Known signaling pathways modulated by this compound.

By following these detailed protocols, researchers can systematically identify and validate the molecular targets of this compound, providing a solid foundation for further mechanistic studies and drug development efforts.

References

Application Notes: Western Blot Analysis of Signaling Pathways Modulated by Oxyberberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyberberine (OBB), a primary metabolite of berberine, is an isoquinoline alkaloid demonstrating a wide range of pharmacological properties.[1] Emerging research highlights its potential as a therapeutic agent due to its anti-inflammatory, antioxidant, neuroprotective, anti-diabetic, and anti-cancer activities.[2][3][4] OBB has been shown to be more effective than its parent compound, berberine, in various biological functions.[1] The molecular mechanisms underlying these effects often involve the modulation of complex intracellular signaling pathways.

Western blot analysis is an indispensable immunodetection technique for elucidating these mechanisms. It allows for the precise detection and quantification of changes in the expression levels and phosphorylation status of key proteins within signaling cascades. These application notes provide a comprehensive guide to using Western blot analysis to investigate the effects of this compound on critical signaling pathways, complete with detailed protocols and data presentation guidelines.

Key Signaling Pathways Affected by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these interactions is crucial for drug development and mechanistic studies.

Nrf2/NF-κB Signaling Pathway

This compound is a potent modulator of the Nrf2 and NF-κB pathways, which are central to the cellular response to oxidative stress and inflammation. OBB has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][5] Concurrently, it inhibits the pro-inflammatory NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1][5] This dual action makes OBB a strong candidate for treating inflammatory conditions.[1]

G OBB This compound Keap1 Keap1 OBB->Keap1 Inhibits IKK IKK OBB->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates HO1 HO-1 Expression (Antioxidant Effect) ARE->HO1 IkBa p-IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) Nuclear Translocation IkBa->NFkB Inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation Activates

Caption: OBB's dual regulation of Nrf2 and NF-κB pathways.
PI3K/Akt and AMPK Signaling Pathways

This compound has been identified as an agonist that regulates the PI3K/Akt/AMPK signaling network.[2] Activation of these pathways is crucial for its roles in improving insulin sensitivity, glucose metabolism, and promoting cell survival.[2][4] Studies show that OBB enhances the phosphorylation of Akt (p-Akt) and can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][6] This makes OBB a subject of interest for metabolic disorders like type 2 diabetes and for its neuroprotective properties.[2][4][7]

G OBB This compound PI3K PI3K OBB->PI3K Activates AMPK AMPK OBB->AMPK Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation CellSurvival Cell Survival & Glucose Metabolism pAkt->CellSurvival pAMPK p-AMPK AMPK->pAMPK Phosphorylation pAMPK->CellSurvival

Caption: OBB-mediated activation of PI3K/Akt and AMPK pathways.
NOTCH1-USP7-c-Myc Signaling Pathway

In the context of oncology, this compound has been shown to sensitize liver cancer cells to sorafenib by inhibiting the NOTCH1 signaling pathway.[3] Mechanistically, OBB represses the transcription of ubiquitin-specific peptidase 7 (USP7) by inhibiting NOTCH1.[3] The downregulation of USP7, a deubiquitinase, leads to the subsequent degradation of the oncoprotein c-Myc, thereby suppressing tumor growth and enhancing the efficacy of chemotherapy.[3]

G OBB This compound NOTCH1 NOTCH1 OBB->NOTCH1 Inhibits USP7 USP7 Transcription NOTCH1->USP7 Activates cMyc c-Myc USP7->cMyc Prevents Degradation Degradation c-Myc Degradation cMyc->Degradation Leads to TumorSuppression Tumor Suppression Degradation->TumorSuppression G A 1. Cell Culture & OBB Treatment B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

References

Application Notes and Protocols for RT-qPCR Analysis of Genes Modulated by Oxyberberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyberberine, a primary metabolite of berberine, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These properties are attributed to its ability to modulate various signaling pathways, thereby altering the expression of key regulatory genes. This document provides detailed application notes and protocols for the quantitative analysis of genes modulated by this compound using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). The focus is on genes within the Nrf2, NF-κB, and NOTCH1 signaling pathways, which have been identified as key targets of this compound's action.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its effects by modulating several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

  • Nrf2/NF-κB Signaling Pathway: this compound can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of cytoprotective genes like Heme Oxygenase 1 (HO-1). Concurrently, it can inhibit the pro-inflammatory NF-κB pathway, reducing the expression of inflammatory mediators.

  • NOTCH1-USP7-c-Myc Signaling Pathway: In the context of cancer, this compound has been found to inhibit the NOTCH1 signaling pathway. This inhibition leads to the downregulation of Ubiquitin-Specific Peptidase 7 (USP7) and subsequent degradation of the oncoprotein c-Myc, thereby sensitizing cancer cells to therapeutic agents.

Quantitative Data on Gene Modulation by this compound

The following table summarizes the observed modulation of key genes by this compound in human cell lines, as determined by RT-qPCR and other methods. This data provides a reference for expected changes in gene expression following this compound treatment.

Gene SymbolGene NameSignaling PathwayCell LineModulation by this compoundFold Change (approx.)Reference
NFE2L2 (Nrf2)Nuclear Factor, Erythroid 2-Like 2Nrf2Caco-2Upregulation of proteinNot specified[1]
KEAP1Kelch-Like ECH-Associated Protein 1Nrf2Caco-2Downregulation of proteinNot specified[1]
HMOX1 (HO-1)Heme Oxygenase 1Nrf2Caco-2Upregulation of proteinNot specified[1]
RELA (p65)RELA Proto-Oncogene, NF-KB SubunitNF-κBCaco-2Inhibition of nuclear translocationNot specified[1]
NFKBIA (IκBα)NFKB Inhibitor AlphaNF-κBCaco-2Inhibition of phosphorylationNot specified[1]
NOTCH1Notch Receptor 1NOTCH1HepG2, Huh7Inhibition of transcriptionNot specified
USP7Ubiquitin Specific Peptidase 7NOTCH1HepG2, Huh7DownregulationNot specified
MYC (c-Myc)MYC Proto-Oncogene, BHLH Transcription FactorNOTCH1HepG2, Huh7DownregulationNot specified

RT-qPCR Primer Sequences

The following table provides validated human RT-qPCR primer sequences for the target genes modulated by this compound and common reference genes.

Gene SymbolGene NameForward Primer (5'-3')Reverse Primer (5'-3')Reference
NFE2L2 (Nrf2)Nuclear Factor, Erythroid 2-Like 2CACATCCAGTCAGAAACCAGTGGGGAATGTCTGCGCCAAAAGCTG[2][3]
KEAP1Kelch-Like ECH-Associated Protein 1CAACTTCGCTGAGCAGATTGGCTGATGAGGGTCACCAGTTGGCA[4]
HMOX1 (HO-1)Heme Oxygenase 1CCAGGCAGAGAATGCTGAGTTCAAGACTGGGCTCTCCTTGTTGC[5][6]
RELA (p65)RELA Proto-Oncogene, NF-KB SubunitTGAACCGAAACTCTGGCAGCTGCATCAGCTTGCGAAAAGGAGCC[7]
NFKBIA (IκBα)NFKB Inhibitor AlphaTCCACTCCATCCTGAAGGCTACCAAGGACACCAAAAGCTCCACG[8][9]
TLR4Toll-Like Receptor 4CCCTGAGGCATTTAGGCAGCTAAGGTAGAGAGGTGGCTTAGGCT[10]
MYD88Myeloid Differentiation Primary Response 88GAGGCTGAGAAGCCTTTACAGGGCAGATGAAGGCATCGAAACGC[11]
NOTCH1Notch Receptor 1GGTGAACTGCTCTGAGGAGATCGGATTGCAGTCGTCCACGTTGA[12]
MYC (c-Myc)MYC Proto-Oncogene, BHLH Transcription FactorTAC CCT CTC AAC GAC AGC AGTCT TGA CAT TCT CCT CGG TG[13]
GAPDHGlyceraldehyde-3-Phosphate DehydrogenaseGAAGGTGAAGGTCGGAGTGAAGATGGTGATGGGATTTC[14]
ACTB (β-actin)Actin BetaTCACCCACACTGTGCCCATCTACGACAGCGGAACCGCTCATTGCCAATGG[13]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Human cell line of interest (e.g., Caco-2 for inflammation studies, HepG2 or Huh7 for cancer studies)

  • Complete growth medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA extraction) at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced effects.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

RNA Extraction, cDNA Synthesis, and RT-qPCR

1. Total RNA Extraction

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure (using TRIzol):

  • After this compound treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the culture plate by adding 1 mL of TRIzol reagent per well of a 6-well plate. Pipette the lysate up and down several times to homogenize.

  • Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water (e.g., 20-50 µL).

  • Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

  • Store the RNA at -80°C.

2. cDNA Synthesis (Reverse Transcription)

Materials:

  • Total RNA (1 µg is typically used per reaction)

  • Reverse transcriptase (e.g., M-MLV Reverse Transcriptase)

  • Reverse transcription buffer

  • dNTPs

  • Random hexamers or oligo(dT) primers

  • RNase inhibitor

  • Nuclease-free water

Procedure (using a commercial kit is recommended for consistency):

  • In a nuclease-free PCR tube, combine 1 µg of total RNA, random hexamers/oligo(dT) primers, and nuclease-free water to the recommended volume.

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare a master mix containing the reverse transcription buffer, dNTPs, RNase inhibitor, and reverse transcriptase.

  • Add the master mix to the RNA-primer mixture.

  • Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 37°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).

  • The resulting cDNA can be stored at -20°C.

3. Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • cDNA template

  • Forward and reverse primers for the gene of interest and a reference gene

  • SYBR Green qPCR master mix

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-time PCR instrument

Procedure:

  • Thaw all reagents on ice.

  • Prepare a qPCR master mix for each gene, containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.

  • Aliquot the master mix into the wells of a qPCR plate.

  • Add the diluted cDNA template to the appropriate wells. Include no-template controls (NTC) for each primer set.

  • Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument.

  • Set up the thermal cycling program. A typical program includes:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis to verify primer specificity.

  • Analyze the data using the instrument's software. Relative gene expression can be calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable reference gene (e.g., GAPDH or ACTB).

Visualization of Signaling Pathways and Experimental Workflow

Oxyberberine_Nrf2_NFkB_Pathway cluster_extracellular Extracellular This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits IKK IKK This compound->IKK Inhibits IkappaB IkappaB IKK->IkappaB Phosphorylates (Inhibits) Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds HO1 HO1 ARE->HO1 Activates Transcription NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation Inflammatory_Genes Inflammatory_Genes NFkB_n->Inflammatory_Genes Activates Transcription

Oxyberberine_NOTCH1_Pathway cluster_extracellular Extracellular This compound This compound NOTCH1 NOTCH1 This compound->NOTCH1 Inhibits USP7_gene USP7_gene NOTCH1->USP7_gene Activates Transcription cMyc_gene cMyc_gene NOTCH1->cMyc_gene Activates Transcription USP7_protein USP7_protein USP7_gene->USP7_protein Translation cMyc_protein cMyc_protein USP7_protein->cMyc_protein Deubiquitinates (Stabilizes) cMyc_gene->cMyc_protein Translation Proteasome Proteasome cMyc_protein->Proteasome Degradation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Adherence 24h Adherence Cell_Seeding->Adherence Treatment This compound Treatment (e.g., 24-48h) Adherence->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR cDNA_Synthesis->RT_qPCR Data_Acquisition Data Acquisition (Ct values) RT_qPCR->Data_Acquisition Relative_Quantification Relative Quantification (2^-ΔΔCt method) Data_Acquisition->Relative_Quantification Statistical_Analysis Statistical Analysis Relative_Quantification->Statistical_Analysis

References

Application Notes and Protocols for Electrophysiological Recording Techniques with Oxyberberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyberberine is an active metabolite of Berberine, a well-known isoquinoline alkaloid with a wide range of pharmacological effects. While the anti-inflammatory, neuroprotective, and hypoglycemic properties of this compound are increasingly being studied, its direct effects on neuronal and cardiac electrophysiology remain largely unexplored. These application notes provide a comprehensive guide for researchers interested in investigating the electrophysiological properties of this compound.

Disclaimer: There is currently limited direct research on the electrophysiological effects of this compound. The quantitative data and detailed protocols provided herein are primarily based on studies of its parent compound, Berberine. These should serve as a starting point for designing and conducting experiments with this compound, and the results will require independent validation.

Data Presentation: Effects of Berberine on Ion Channels

The following tables summarize the known effects of Berberine on various ion channels, which may provide insights into the potential targets of this compound.

Table 1: Inhibitory Effects of Berberine on Potassium (K+) Channels

Channel Type & Cell LineIC50 ValueExperimental NotesReference
Voltage-activated K+ current (IK(V)) in human myeloma cells~15 µMWhole-cell patch-clamp.[1]
Ca2+-activated K+ current (IK(Ca)) in human myeloma cells~50 µMWhole-cell patch-clamp.[1]
Delayed outward K+ current (IK) in rat hepatocytes38.86 ± 5.37 µmol/LWhole-cell patch-clamp.[2]
Inward rectifier K+ current (IK1) in guinea pig ventricular myocytesInhibition of 65% ± 7% at 100 µmol/LWhole-cell patch-clamp.[3]
Delayed rectifier K+ current (IK) in guinea pig ventricular myocytesInhibition of 57% ± 6% at 50 µmol/LWhole-cell patch-clamp.[3]
Human ether-a-go-go related gene (HERG) channels in Xenopus oocytes~75 µmol/LTwo-electrode voltage-clamp.[3]
ATP-sensitive K+ (KATP) channels in guinea pig cardiac myocytesConcentration-dependent inhibition (3-100 µM)Inside-out patch-clamp.[4]

Table 2: Inhibitory Effects of Berberine on Sodium (Na+) Channels

Cell LineIC50 ValueExperimental NotesReference
Rat ventricular myocytes3.3 ± 0.2 µM (for 8-oxoberberine)Whole-cell patch-clamp.[5]
Human atrial myocytes2.4 ± 0.6 µM (for 8-oxoberberine)Whole-cell patch-clamp.[5]

Table 3: Effects of Berberine on Calcium (Ca2+) Channels

Channel Type & Cell LineIC50 Value / EffectExperimental NotesReference
Mitochondrial Ca2+ uniporter (MCU)2.202 µMMitochondrial Ca2+ uptake assay.[6][7]
Ca2+ release-activated Ca2+ current (ICRAC) in rat hepatocytes47.20 ± 10.86 µmol/LWhole-cell patch-clamp.[2]
L-type Ca2+ channels in vascular smooth muscle cellsIC50 of 8.93 ± 0.58 µM for vessel relaxationAortic ring contraction assay.[8]
Single Ca2+ channel current in embryonic chick ventricular myocytesIncreased open probabilityCell-attached patch-clamp.[9]

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound on neuronal and cardiac electrophysiology.

Protocol 1: Whole-Cell Patch-Clamp Recording of Ion Channels in Cultured Neurons or Cardiomyocytes

This protocol is designed to investigate the effects of this compound on specific ion channels in isolated cells.

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or cardiomyocytes on glass coverslips.

  • Alternatively, use appropriate cell lines (e.g., HEK293 cells) stably or transiently expressing the ion channel of interest.

2. Solutions:

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. The solution should be continuously bubbled with 95% O2 and 5% CO2 (pH 7.4).

  • Internal (Pipette) Solution (for K+ currents): 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA. Adjust pH to 7.3 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution immediately before use. Ensure the final solvent concentration does not exceed 0.1%.

3. Recording Procedure:

  • Place a coverslip with cultured cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with ACSF at a constant rate (e.g., 2-3 ml/min).

  • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a target cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -70 mV.

  • Apply specific voltage protocols to elicit the ion currents of interest (e.g., a series of depolarizing steps to activate voltage-gated channels).

  • After obtaining a stable baseline recording, perfuse the chamber with ACSF containing the desired concentration of this compound.

  • Record the changes in ion current amplitude, kinetics, and voltage-dependence.

  • Perform a washout by perfusing with ACSF alone to check for reversibility of the effects.

Protocol 2: In Vitro Field Potential Recording in Acute Brain Slices

This protocol is suitable for studying the effects of this compound on synaptic transmission and plasticity (e.g., long-term potentiation, LTP) in a more intact neural circuit.[10][11]

1. Slice Preparation:

  • Anesthetize an adult rodent (e.g., mouse or rat) and rapidly decapitate.

  • Dissect the brain and place it in ice-cold, oxygenated slicing solution (a modified ACSF with higher Mg2+ and lower Ca2+ to reduce excitotoxicity).

  • Cut 300-400 µm thick horizontal or coronal slices using a vibratome.

  • Transfer the slices to a recovery chamber with oxygenated ACSF at 32-34°C for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

  • Place a stimulating electrode (e.g., bipolar tungsten electrode) in the desired presynaptic pathway (e.g., Schaffer collaterals in the hippocampus).

  • Place a recording electrode (a glass pipette filled with ACSF) in the corresponding postsynaptic area (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

3. Recording Procedure:

  • Deliver single electrical pulses to the stimulating electrode to evoke fEPSPs.

  • Determine the stimulus intensity that elicits a fEPSP of 30-40% of the maximal response.

  • Record a stable baseline of fEPSPs for at least 20 minutes at a low frequency (e.g., 0.033 Hz).

  • Apply this compound to the perfusing ACSF at the desired concentration and continue recording for another 20-30 minutes to observe its effect on basal synaptic transmission.

  • To study the effect on synaptic plasticity, induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation) in the presence or absence of this compound.

  • Continue recording for at least 60 minutes post-induction to monitor the potentiation of the fEPSP slope.

Protocol 3: In Vivo Electrophysiological Recording in Anesthetized Animals

This protocol allows for the investigation of this compound's effects on neuronal activity in the intact brain.[12]

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat or mouse) with a suitable anesthetic (e.g., urethane or isoflurane).

  • Mount the animal in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest (e.g., hippocampus or prefrontal cortex).

2. Recording Setup:

  • Lower a recording electrode (e.g., a multi-electrode array or a single microelectrode) to the target brain region.

  • Record spontaneous neuronal activity (single-unit spikes and local field potentials, LFPs).

3. Drug Administration and Recording:

  • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through a microinjection cannula.

  • Record neuronal activity before, during, and after drug administration.

  • Analyze changes in neuronal firing rate, spike patterns, and LFP power in different frequency bands (e.g., theta, gamma).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its electrophysiological characterization.

Oxyberberine_Signaling_Pathways cluster_pi3k PI3K/Akt Signaling cluster_nrf2 Nrf2 Signaling cluster_tlr4 TLR4/NF-κB Signaling Oxyberberine1 This compound PI3K PI3K Oxyberberine1->PI3K activates Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Glucose_Metabolism Improved Glucose Metabolism GSK3b->Glucose_Metabolism regulates Oxyberberine2 This compound Keap1 Keap1 Oxyberberine2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response LPS LPS TLR4 TLR4 LPS->TLR4 Oxyberberine3 This compound Oxyberberine3->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines activates transcription

Caption: Key signaling pathways modulated by this compound.

Electrophysiology_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Neurons/Cardiomyocytes/ Expressing Cells) Patch_Clamp Whole-Cell Patch-Clamp (Voltage- and Current-Clamp) Cell_Culture->Patch_Clamp Ion_Channel_Screening Ion Channel Screening (K+, Na+, Ca2+ channels) Patch_Clamp->Ion_Channel_Screening Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Ion_Channel_Screening->Dose_Response Data_Analysis Data Analysis and Interpretation Dose_Response->Data_Analysis Brain_Slice Acute Brain Slice Preparation (e.g., Hippocampus) Field_Recording Field Potential Recording (fEPSP, Population Spikes) Brain_Slice->Field_Recording Synaptic_Plasticity Synaptic Plasticity Assay (LTP/LTD) Field_Recording->Synaptic_Plasticity Synaptic_Plasticity->Data_Analysis Animal_Model Animal Model (e.g., Anesthetized Rat) In_Vivo_Recording In Vivo Electrophysiology (Single-Unit, LFP) Animal_Model->In_Vivo_Recording Behavioral_Correlation Correlation with Behavior (Optional) In_Vivo_Recording->Behavioral_Correlation Behavioral_Correlation->Data_Analysis Start Hypothesis: This compound modulates neuronal/cardiac excitability Start->Cell_Culture Start->Brain_Slice Start->Animal_Model Conclusion Conclusion on Electrophysiological Profile of this compound Data_Analysis->Conclusion

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Oxyberberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyberberine, a primary metabolite of berberine, is an isoquinoline alkaloid with a growing body of research highlighting its diverse pharmacological activities. While its anti-inflammatory, neuroprotective, and hypoglycemic effects are well-documented, its potential as an anti-cancer agent that induces apoptosis is an area of increasing interest.[1][2] Flow cytometry stands as a powerful, high-throughput technique to quantitatively assess apoptosis and cell cycle kinetics in response to therapeutic compounds like this compound.

These application notes provide a comprehensive guide to utilizing flow cytometry for studying this compound-induced apoptosis. While direct quantitative flow cytometry data for this compound is emerging, we will reference the extensive data available for its parent compound, berberine, to illustrate the expected experimental outcomes. Berberine has been shown to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines, providing a strong predictive framework for the effects of this compound.[3][4][5]

The protocols detailed herein describe the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, as well as PI staining for cell cycle analysis.

Principle of the Assays

Annexin V/PI Apoptosis Assay: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[6] This dual-staining method allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide can also be used to determine the cell cycle distribution of a cell population. After fixation and permeabilization, PI stoichiometrically binds to the DNA content of the cells. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity.[7]

Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from flow cytometry analysis of apoptosis and cell cycle distribution. The data presented is for Berberine , the parent compound of this compound, and is intended to be representative of the expected results when studying this compound.

Table 1: IC50 Values of Berberine in Various Cancer Cell Lines (48h Treatment) [3][4][8][9][10][11]

Cell LineCancer TypeIC50 (µM)
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14
MCF-7Breast Cancer272.15 ± 11.06
HeLaCervical Carcinoma245.18 ± 17.33
HT29Colon Cancer52.37 ± 3.45
T47DBreast Cancer~25
SNU-5Gastric Carcinoma~48
L1210Murine Leukemia< 4
MDA-MB-231Triple Negative Breast Cancer16.7
HCC70Triple Negative Breast Cancer0.19

Table 2: Effect of Berberine on Apoptosis in T47D Breast Cancer Cells (72h Treatment) [12]

TreatmentConcentration (µM)Early Apoptotic Cells (%)
Control02.3
Berberine2519.4
Berberine5031.4
Berberine7521.6
Berberine10026.7

Table 3: Effect of Berberine on Cell Cycle Distribution in SNU-5 Gastric Cancer Cells (48h Treatment) [11]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control65.225.19.71.5
Berberine (25 µM)58.320.521.28.9
Berberine (50 µM)45.115.839.115.6
Berberine (100 µM)30.710.259.124.3

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa, HT29) in the appropriate complete culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest. A typical seeding density is between 0.5 x 10^6 and 1 x 10^6 cells per well.

  • Adherence: Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Dose-Response and Time-Course: Treat the cells with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for apoptosis induction. Include a vehicle control (medium with the same concentration of solvent) in all experiments.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection
  • Cell Harvesting:

    • For suspension cells, gently collect the cells into a centrifuge tube.

    • For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) and then wash the adherent cells with PBS. Detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 2 (steps 1 and 2).

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 6-well Plates cell_culture->cell_seeding oxy_treatment This compound Treatment (Dose-Response & Time-Course) cell_seeding->oxy_treatment cell_harvest Cell Harvesting (Adherent & Suspension) oxy_treatment->cell_harvest apoptosis_wash Wash with PBS cell_harvest->apoptosis_wash For Apoptosis Assay cellcycle_wash Wash with PBS cell_harvest->cellcycle_wash For Cell Cycle Assay apoptosis_resuspend Resuspend in Binding Buffer apoptosis_wash->apoptosis_resuspend annexin_pi_stain Annexin V-FITC & PI Staining apoptosis_resuspend->annexin_pi_stain apoptosis_analysis Flow Cytometry Analysis (Apoptosis Quantification) annexin_pi_stain->apoptosis_analysis fixation Fixation in 70% Ethanol cellcycle_wash->fixation pi_stain PI Staining with RNase A fixation->pi_stain cellcycle_analysis Flow Cytometry Analysis (Cell Cycle Distribution) pi_stain->cellcycle_analysis

Experimental Workflow Diagram

signaling_pathway cluster_cell Cancer Cell oxy This compound ros ↑ Reactive Oxygen Species (ROS) oxy->ros induces p53 ↑ p53 oxy->p53 bcl2 ↓ Bcl-2 (Anti-apoptotic) oxy->bcl2 bax ↑ Bax (Pro-apoptotic) oxy->bax pi3k_akt PI3K/Akt Pathway oxy->pi3k_akt inhibits nfkb NF-κB Pathway oxy->nfkb inhibits ask1_jnk ASK1/JNK Pathway ros->ask1_jnk activates ask1_jnk->p53 p53->bcl2 p53->bax cell_cycle_arrest Cell Cycle Arrest (G2/M or G0/G1) p53->cell_cycle_arrest mito Mitochondrial Dysfunction bcl2->mito bax->mito caspases Caspase Activation (Caspase-3, -9) mito->caspases cytochrome c release apoptosis Apoptosis caspases->apoptosis

This compound-Induced Apoptosis Signaling Pathway

References

Troubleshooting & Optimization

Oxyberberine stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of oxyberberine in solution and during storage. Due to its poor water solubility, this compound presents several challenges that can impact experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the powdered form is recommended. Solutions should be prepared fresh whenever possible.

Q2: In which solvents is this compound soluble?

A2: this compound has limited solubility in aqueous solutions. It is more soluble in organic solvents. For experimental use, Dimethyl Sulfoxide (DMSO) is a common choice. One supplier indicates a solubility of 3.52 mg/mL (10.02 mM) in DMSO, and sonication may be required to aid dissolution[1].

Q3: My this compound solution is showing precipitation. What can I do?

A3: Precipitation of this compound from a solution is a common issue, often triggered by changes in solvent composition, temperature, or pH. Please refer to the detailed troubleshooting guide on preventing and resolving precipitation issues.

Q4: How does pH affect the stability of this compound?

A4: While specific quantitative data for this compound is limited, studies on the closely related compound berberine indicate that it is unstable in both acidic and basic conditions[2]. It is reasonable to expect that this compound will also exhibit pH-dependent stability. It is recommended to maintain solutions at a neutral pH whenever possible and to evaluate the stability of this compound in the specific buffer systems used for your experiments.

Q5: Is this compound sensitive to light?

A5: Yes, compounds with structures similar to this compound are known to be sensitive to light. It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. A formal photostability study is advised to quantify the extent of degradation upon light exposure.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Powder-20°CUp to 3 yearsProtect from moisture
In Solvent (e.g., DMSO)-80°CUp to 1 yearProtect from light

Data compiled from supplier information[1].

Table 2: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)3.52 mg/mL (10.02 mM)[1]Sonication is recommended to aid dissolution[1].
WaterPoor
EthanolData not available
MethanolData not available

Troubleshooting Guides

Guide: Preventing and Resolving this compound Precipitation

Precipitation of this compound from solution can lead to inaccurate concentration measurements and unreliable experimental results. This guide provides a systematic approach to troubleshooting this issue.

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_solvent Was the correct solvent used? check_concentration->check_solvent No reduce_conc Action: Reduce concentration or use a solubility enhancer. check_concentration->reduce_conc Yes check_temp Was there a significant temperature change? check_solvent->check_temp Yes use_dmso Action: Ensure dissolution in an appropriate organic solvent like DMSO. check_solvent->use_dmso No check_ph Was the pH of the solution altered? check_temp->check_ph No control_temp Action: Maintain a constant temperature. Gentle warming may redissolve. check_temp->control_temp Yes buffer_ph Action: Maintain a neutral pH and buffer the solution if necessary. check_ph->buffer_ph Yes resolution Precipitation Resolved check_ph->resolution No reduce_conc->resolution use_dmso->resolution control_temp->resolution buffer_ph->resolution

A flowchart for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound. These conditions are based on standard pharmaceutical stress testing guidelines.

G cluster_1 Forced Degradation Workflow cluster_stress Stress Conditions prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal photo Photolytic Stress (ICH Q1B guidelines) prep->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating HPLC method. acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize degradation products using LC-MS/MS and NMR. analysis->characterize

Workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Expose both the solid powder and a solution of this compound (100 µg/mL) to 80°C in a calibrated oven.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method.

  • Characterization of Degradants: For samples showing significant degradation, use LC-MS/MS to determine the mass of the degradation products and their fragmentation patterns. Further structural elucidation can be performed using techniques like NMR.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the parent this compound peak from any degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the peaks of the degradation products do not interfere with the peak of this compound.

Signaling Pathway

While not directly related to chemical stability, understanding the biological pathways this compound is involved in can be important for interpreting experimental results. This compound has been shown to have anti-inflammatory effects by modulating the NF-κB signaling pathway.

G cluster_2 This compound's Anti-Inflammatory Action lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nf_kb NF-κB myd88->nf_kb inflammation Inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->inflammation This compound This compound This compound->tlr4 Inhibits

This compound's role in the NF-κB signaling pathway.

References

Troubleshooting inconsistent results in Oxyberberine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Oxyberberine (OBB). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during this compound experiments.

Issue 1: Precipitate Formation in Cell Culture Media

Inconsistent results are often linked to the poor aqueous solubility of this compound. Precipitation can lead to inaccurate dosing and variable cellular responses.

Observation Potential Cause Recommended Solution
Cloudiness or visible particles upon adding OBB stock to media. Low Aqueous Solubility & "Solvent Shock" : OBB is hydrophobic and can crash out of solution when a concentrated organic stock (e.g., in DMSO) is rapidly diluted into the aqueous cell culture medium.Optimize Dilution Method : 1. Pre-warm the media to 37°C before adding the OBB stock. 2. Use a stepwise dilution : First, create an intermediate dilution of the OBB stock in a small volume of serum-free medium or PBS. Then, add this intermediate dilution to the final volume of the complete cell culture medium. 3. Add the stock solution dropwise while gently vortexing or swirling the media.
Precipitate forms over time during incubation. Exceeding Solubility Limit : The final concentration of OBB may be too high for the specific cell culture medium, especially in the presence of salts and proteins.Determine Maximum Soluble Concentration : 1. Prepare a high-concentration stock solution of OBB in DMSO (e.g., 20 mM). 2. Perform serial dilutions of the stock in your specific cell culture medium. 3. Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. 4. Visually inspect for precipitation. The highest concentration that remains clear is your estimated maximum soluble concentration.
Inconsistent results at the same nominal concentration. Compound Degradation or Instability : OBB may not be stable in the cell culture medium over the full duration of the experiment.Assess Compound Stability : 1. Prepare OBB in your complete cell culture medium at the desired final concentration. 2. Incubate under your experimental conditions (37°C, 5% CO₂). 3. Collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours). 4. Analyze the concentration of OBB in the aliquots by HPLC to determine its stability over time.
Cell morphology appears altered, or there is unexpected cytotoxicity. High Final DMSO Concentration : The concentration of the solvent (e.g., DMSO) in the final culture medium may be toxic to the cells.Maintain Low Solvent Concentration : - Keep the final DMSO concentration at or below 0.5% (v/v). - Always include a vehicle control (media with the same final DMSO concentration but without OBB) in your experiments to assess solvent toxicity.

Issue 2: Inconsistent Biological Activity

Variability in the observed effects of this compound can stem from several factors beyond solubility.

Observation Potential Cause Recommended Solution
High variability between replicate wells in cell viability assays (e.g., MTT, MTS). Uneven Cell Seeding : Inconsistent cell numbers across wells will lead to variable results. Edge Effects : Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.Improve Assay Technique : - Ensure a single-cell suspension before seeding. - Pipette carefully and mix the cell suspension between seeding replicates. - To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Weak or no signal in Western blot for target proteins (e.g., p-Akt, Nrf2). Suboptimal Protein Extraction : Inefficient lysis can lead to low protein yield. Incorrect Antibody Dilution : Using too much or too little antibody can result in weak signals or high background.[1] Protein Degradation : Proteases and phosphatases in the lysate can degrade target proteins.Optimize Western Blot Protocol : - Use a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[2][3] - Perform a protein concentration assay (e.g., BCA) to ensure equal loading. - Titrate your primary and secondary antibodies to find the optimal dilution. - Keep lysates on ice and store them at -80°C for long-term use.[2]
High Cq values or inconsistent amplification in qPCR. Poor RNA Quality : Degraded RNA will lead to inefficient reverse transcription and variable qPCR results.[4] PCR Inhibitors : Contaminants from the sample or extraction process can inhibit the PCR reaction.[5]Improve qPCR Workflow : - Use an RNA extraction method that yields high-purity RNA (A260/280 ratio of ~2.0). - Perform a DNase treatment to remove any contaminating genomic DNA. - Ensure proper primer design and validation.
Effect of OBB varies with different batches of Fetal Bovine Serum (FBS). Protein Binding : OBB may bind to proteins in the serum, reducing its free and active concentration.Characterize Serum Effects : - If possible, use the same batch of FBS for a series of experiments. - Consider performing experiments in serum-free or reduced-serum media for a short duration, if your cell line tolerates it. - Perform a protein binding assay to quantify the extent of OBB's interaction with serum proteins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro experiments. Ensure you are using anhydrous, cell culture-grade DMSO.

Q2: How should I store my this compound stock solution?

A2: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Q3: My cells change morphology after treatment with this compound, even at concentrations that are not expected to be cytotoxic. Why?

A3: Morphological changes can be an early indicator of cellular stress or a specific biological response to the compound. It is also possible that at higher concentrations, OBB is causing cytotoxicity.[6][7] It is recommended to:

  • Visually inspect the cells by microscopy at each concentration to document any changes.

  • Perform a dose-response curve for cytotoxicity using a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range for your specific cell line.

  • Check for precipitate , as solid particles can cause physical stress to adherent cells.

Q4: I am not seeing the expected changes in the PI3K/Akt or Nrf2 signaling pathways. What should I check?

A4:

  • Time course: The activation or inhibition of signaling pathways is often transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 8h) to identify the optimal time point for observing changes in protein phosphorylation (for PI3K/Akt) or nuclear translocation (for Nrf2).

  • Positive and negative controls: Ensure your assay is working correctly by including appropriate controls. For example, use a known activator of the PI3K/Akt pathway (like IGF-1) as a positive control for p-Akt induction.

  • Antibody validation: Verify that your antibodies are specific and sensitive for the target proteins.

  • Loading controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading in your Western blots.

Experimental Protocols

1. Cell Viability Assay (MTT Protocol)

This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[1][8]

Materials:

  • Cells and complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of OBB (and a vehicle control).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1]

  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours (or overnight) at 37°C in the dark.

  • Read the absorbance at 570 nm using a microplate reader.

2. Western Blotting for PI3K/Akt and Nrf2 Signaling

This protocol describes the detection of key proteins in the PI3K/Akt and Nrf2 pathways.

Materials:

  • Treated cells

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[3] Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. For Nrf2 nuclear translocation, a nuclear/cytoplasmic fractionation protocol should be followed prior to Western blotting, using Lamin B1 as a nuclear marker.

3. Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol is for measuring the mRNA expression of Nrf2 target genes (e.g., HO-1, NQO1).

Materials:

  • Treated cells

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)

  • SYBR Green qPCR master mix

  • Gene-specific primers (for target and housekeeping genes)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of your chosen kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate by combining the SYBR Green master mix, forward and reverse primers, and diluted cDNA. Include no-template controls (NTCs) for each primer set.

  • qPCR Run: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data. Determine the quantification cycle (Cq) values and calculate the relative gene expression using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).

Visualizations

Signaling Pathways and Workflows

Oxyberberine_Signaling_Pathway OBB This compound PI3K PI3K OBB->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Nrf2 Nrf2 pAkt->Nrf2 Promotes dissociation Keap1 Keap1 Keap1->Nrf2 Inhibits (degradation) Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Cell_Survival Cell Survival & Protection Antioxidant_Genes->Cell_Survival Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solubility Check for OBB Precipitation Start->Check_Solubility Solubility_OK No Precipitate Check_Solubility->Solubility_OK No Precipitate Precipitate Observed Check_Solubility->Precipitate Yes Check_Stability Assess OBB Stability in Media (HPLC) Solubility_OK->Check_Stability Optimize_Dilution Optimize Dilution Method Precipitate->Optimize_Dilution Optimize_Dilution->Start Re-run Experiment Check_Assay Review Assay Protocol Check_Stability->Check_Assay Assay_OK Protocol Correct Check_Assay->Assay_OK No Assay_Error Potential Error Check_Assay->Assay_Error Yes Check_Cells Evaluate Cell Health & Seeding Density Assay_OK->Check_Cells Troubleshoot_Assay Troubleshoot Specific Assay (WB, qPCR, etc.) Assay_Error->Troubleshoot_Assay Troubleshoot_Assay->Start Re-run Experiment End Consistent Results Check_Cells->End

References

Technical Support Center: P-glycoprotein Efflux of Oxyberberine and Its Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction of Oxyberberine and related protoberberine alkaloids with P-glycoprotein (P-gp).

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate or an inhibitor of P-glycoprotein (P-gp)?

Q2: What are the known effects of Berberine and its metabolites on P-gp?

A: Berberine exhibits a dual role concerning P-gp; it is both a substrate and an inhibitor.[2][3][4] This means that P-gp can actively transport berberine out of cells, contributing to its low bioavailability, while berberine can also inhibit the transport of other P-gp substrates.[4] The inhibitory effect of berberine can increase the intracellular concentration of co-administered drugs that are P-gp substrates.[5] The metabolism of berberine gives rise to several metabolites, including berberrubine and thalifendine, which are also substrates for P-gp, and their formation can be inhibited by P-gp inhibitors.[2]

Q3: Which cell lines are most suitable for studying P-gp efflux of this compound?

A: Several cell lines are commonly used to investigate P-gp-mediated transport. The most appropriate choice depends on the specific research question:

  • Caco-2 cells: A human colon adenocarcinoma cell line that spontaneously differentiates into polarized monolayers expressing various transporters, including P-gp.[6] They are a widely accepted model for predicting intestinal drug absorption and the role of P-gp in this process.

  • MDCK-MDR1 cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene, leading to high-level expression of human P-gp.[7] These cells are a robust system for specifically studying the interaction of compounds with human P-gp without the interference of other transporters that might be present in Caco-2 cells.

  • P-gp overexpressing cancer cell lines: Cell lines such as MCF-7/ADR (doxorubicin-resistant breast cancer) or K562/A02 (doxorubicin-resistant leukemia) exhibit high levels of P-gp and are often used to study the reversal of multidrug resistance.[8]

Q4: What are the key in vitro assays to characterize the interaction of a compound with P-gp?

A: The following are standard in vitro assays:

  • Bidirectional Transport Assay: This assay, typically using Caco-2 or MDCK-MDR1 cell monolayers grown on permeable supports, measures the transport of a compound from the apical (A) to the basolateral (B) side and vice versa. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[6]

  • Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate of P-gp. Cells overexpressing P-gp will exhibit low intracellular fluorescence due to active efflux. Inhibition of P-gp by a test compound will lead to increased intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or a fluorescence plate reader.[9][10]

  • P-gp ATPase Activity Assay: P-gp utilizes ATP hydrolysis to power the efflux of its substrates. This assay measures the ATP consumption of P-gp in the presence of a test compound. Substrates and inhibitors of P-gp can stimulate or inhibit its ATPase activity.

Troubleshooting Guides

Rhodamine 123 Efflux Assay
Issue Possible Cause(s) Troubleshooting Steps
High background fluorescence - Incomplete washing of extracellular Rhodamine 123. - Autofluorescence of the test compound. - Cell death leading to non-specific uptake.- Ensure thorough and consistent washing steps with ice-cold PBS. - Run a control with the test compound alone to measure its intrinsic fluorescence. - Assess cell viability using a method like Trypan Blue exclusion or a viability dye.
Low signal-to-noise ratio - Low P-gp expression in the cell line. - Insufficient loading of Rhodamine 123. - Suboptimal concentration of the test compound.- Verify P-gp expression levels by Western blot or qPCR. - Optimize the concentration and incubation time for Rhodamine 123 loading. - Perform a dose-response curve for the test compound to find the optimal inhibitory concentration.
Inconsistent results between replicates - Uneven cell seeding density. - Variation in incubation times or temperatures. - Pipetting errors.- Ensure a homogenous single-cell suspension before seeding. - Use a well-calibrated incubator and be precise with timing. - Use calibrated pipettes and ensure proper mixing.
Caco-2/MDCK-MDR1 Bidirectional Transport Assay
Issue Possible Cause(s) Troubleshooting Steps
Low TEER values - Incomplete monolayer formation. - Cell toxicity caused by the test compound. - Bacterial or mycoplasma contamination.- Allow sufficient time for cells to differentiate and form tight junctions (typically 21 days for Caco-2).[6] - Assess the cytotoxicity of the test compound at the concentrations used in the assay. - Regularly test cell cultures for contamination.
High variability in Papp values - Inconsistent monolayer integrity. - Low aqueous solubility of the test compound. - Non-specific binding of the compound to plasticware.- Monitor TEER values for all wells before and after the experiment. - Use solubility enhancers like DMSO (at non-toxic concentrations) or BSA. - Use low-binding plates and pipette tips.[6]
Efflux ratio close to 1 for a known P-gp substrate - Low P-gp expression or activity. - Inhibition of P-gp by a component in the assay buffer. - Incorrect calculation of the efflux ratio.- Confirm P-gp functionality with a positive control substrate (e.g., digoxin, quinidine). - Ensure the assay buffer is free of any potential P-gp inhibitors. - Double-check the formula and the units used for calculation.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, this table summarizes the P-gp inhibitory activity of related protoberberine alkaloids. This information can serve as a reference for designing experiments and interpreting results for this compound.

CompoundCell LineAssayIC50 / EC50Reference
8-oxocoptisine MES-SA/DX5MDR ReversalED50: 0.018 µg/mL[1]
HCT15MDR ReversalED50: 0.0005 µg/mL[1]
Berberine K562/A02MDR Reversal-[11]
Palmatine PC12Dopamine Biosynthesis InhibitionIC50: 7.7 µg/mL[12]
Berberine PC12Dopamine Biosynthesis InhibitionIC50: 9.5 µg/mL[12]

Note: ED50 (Effective Dose 50) in this context refers to the concentration of the compound that produces 50% of the maximal reversal of multidrug resistance. IC50 values for direct P-gp inhibition by these compounds in specific assays are not always available in the cited literature.

Experimental Protocols

Rhodamine 123 Efflux Assay for P-gp Inhibition

Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on P-gp mediated efflux of Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells (MDCK).

  • Rhodamine 123 solution.

  • Test compound (this compound) and positive control inhibitor (e.g., Verapamil).

  • Cell culture medium, PBS, Trypsin-EDTA.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or flow cytometer.

Protocol:

  • Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound or positive control in assay buffer for 30-60 minutes at 37°C. Include a vehicle control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Aspirate the loading solution and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Add fresh assay buffer (with or without the test compound/inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Fluorescence Measurement:

    • Plate Reader: Lyse the cells with a lysis buffer containing a detergent and measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~525 nm).

    • Flow Cytometry: Detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze the intracellular fluorescence of single cells.

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in compound-treated cells to the vehicle control and the positive control.

Caco-2 Bidirectional Transport Assay

Objective: To determine if a test compound is a substrate of P-gp by measuring its transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 12-well or 24-well).

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer.

  • Test compound and a P-gp inhibitor (e.g., Verapamil).

  • LC-MS/MS or other analytical method for compound quantification.

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values > 300 Ω·cm².

  • Transport Experiment:

    • A to B Transport: Add the test compound to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.

    • B to A Transport: Add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

    • To assess P-gp involvement, perform the B to A transport in the presence and absence of a known P-gp inhibitor.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the compound is a P-gp substrate.

Visualizations

Experimental Workflow for Rhodamine 123 Efflux Assay

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed P-gp expressing cells adhere Allow cells to adhere seed->adhere preincubate Pre-incubate with This compound/Verapamil adhere->preincubate load Load with Rhodamine 123 preincubate->load wash Wash cells load->wash efflux Allow efflux wash->efflux measure Measure intracellular fluorescence efflux->measure analyze Calculate % inhibition measure->analyze caption Workflow for the Rhodamine 123 efflux assay.

Caption: Workflow for the Rhodamine 123 efflux assay.

Logical Relationship for Troubleshooting Low TEER in Transport Assays

G start Low TEER Value Detected q1 Is the monolayer fully differentiated? start->q1 a1_yes Check for cytotoxicity q1->a1_yes Yes a1_no Allow more time for differentiation q1->a1_no No q2 Is the compound cytotoxic? a1_yes->q2 end Proceed with experiment a1_no->end a2_yes Lower compound concentration or find a non-toxic alternative q2->a2_yes Yes a2_no Check for contamination q2->a2_no No a2_yes->end a2_no->end caption Troubleshooting low TEER values in cell monolayers.

Caption: Troubleshooting low TEER values in cell monolayers.

Signaling Pathway for P-gp Modulation

G cluster_cell Cell Membrane cluster_intracellular Intracellular pgp P-glycoprotein (P-gp) adp ADP + Pi pgp->adp drug Drug Substrate pgp->drug Efflux atp ATP atp->pgp Hydrolysis drug->pgp Binding This compound This compound (Potential Inhibitor) This compound->pgp Inhibition caption Simplified mechanism of P-gp mediated drug efflux and its potential inhibition.

Caption: Simplified mechanism of P-gp mediated drug efflux and its potential inhibition.

References

Technical Support Center: Metabolism of Oxyberberine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the metabolism of oxyberberine. The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a major oxidative metabolite of berberine.[1][2][3][4] The primary site of this transformation is the intestine, where gut microbiota mediate the oxidation of berberine to this compound.[2][5] This conversion is significant as this compound is reported to have superior hypoglycemic and anti-inflammatory effects compared to its parent compound, berberine.[1][6]

Q2: What are the key metabolic pathways for berberine, the precursor to this compound?

Berberine undergoes extensive metabolism, primarily in the liver and intestines.[2] The main metabolic pathways include:

  • Phase I Metabolism: This involves oxidation, reduction, and demethylation reactions. Cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, are the major enzymes involved in the Phase I metabolism of berberine.[7]

  • Phase II Metabolism: Following Phase I, the metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The main Phase II reactions for berberine metabolites are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).[5][8] Phase II metabolites are the major metabolic products of berberine found in vivo.[2]

Q3: Is there specific information on the Phase I and Phase II metabolism of this compound itself?

Currently, there is limited specific information available in the scientific literature detailing the subsequent Phase I and Phase II metabolism of this compound after its formation from berberine. Research has predominantly focused on the metabolism of berberine to its various metabolites. While it is plausible that this compound undergoes further metabolism by hepatic enzymes, the specific CYPs, UGTs, or SULTs involved, and the resulting metabolites, have not been extensively characterized.

Q4: What experimental models can be used to study this compound metabolism?

To investigate the metabolism of this compound, researchers can adapt established protocols used for studying berberine metabolism. These include:

  • In vitro models:

    • Human Liver Microsomes (HLMs): HLMs are a standard tool to study Phase I metabolism mediated by CYP enzymes.

    • Recombinant Human CYPs: Using specific recombinant CYP enzymes can help identify the key enzymes responsible for metabolizing this compound.

    • Hepatocytes: Primary human hepatocytes or cell lines like HepG2 can be used to study both Phase I and Phase II metabolism in a more complete cellular context.

    • Intestinal Microbiota Cultures: To confirm the formation of this compound from berberine and to investigate potential further metabolism by gut bacteria.

  • In vivo models:

    • Animal Models: Rodent models (rats, mice) are commonly used to study the pharmacokinetics and metabolism of xenobiotics. Analysis of plasma, urine, feces, and bile can identify metabolites of this compound.

    • Pseudo Germ-Free (PGF) Animal Models: These models, induced by antibiotic treatment, can be used to confirm the role of gut microbiota in the metabolism of berberine and potentially this compound.[1]

Troubleshooting Guides

Problem: I am not observing the formation of this compound from berberine in my in vitro experiment.

  • Possible Cause 1: Inappropriate in vitro system.

    • Troubleshooting: The conversion of berberine to this compound is primarily mediated by the gut microbiota.[2][5] Standard in vitro systems like liver microsomes or hepatocytes may not contain the necessary bacterial enzymes. Consider using an in vitro model that includes intestinal microbiota.

  • Possible Cause 2: Suboptimal incubation conditions.

    • Troubleshooting: Ensure that the incubation conditions (pH, temperature, co-factors) are optimal for the activity of the gut microbiota. Anaerobic conditions are crucial for many gut bacteria.

Problem: I am trying to identify metabolites of this compound in an in vivo study but am having difficulty detecting them.

  • Possible Cause 1: Low abundance of metabolites.

    • Troubleshooting: this compound itself is a metabolite, and its subsequent metabolites may be present at very low concentrations. Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.

  • Possible Cause 2: Rapid excretion of metabolites.

    • Troubleshooting: Metabolites, particularly Phase II conjugates, are often rapidly excreted in urine and bile. Ensure that your sample collection time points are appropriate to capture the peak concentrations of any potential metabolites. Collect and analyze urine, feces, and bile in addition to plasma.

  • Possible Cause 3: Instability of metabolites.

    • Troubleshooting: Some metabolites can be unstable. Ensure proper sample handling and storage conditions to prevent degradation. For example, the addition of ascorbic acid can prevent the oxidation of certain metabolites.

Data Presentation

Table 1: Key Enzymes Involved in the Phase I Metabolism of Berberine

Enzyme FamilySpecific IsoformsRole in Berberine Metabolism
Cytochrome P450 (CYP)CYP1A2, CYP2D6, CYP3A4Catalyze oxidative and demethylation reactions.[7]

Table 2: Key Enzymes Involved in the Phase II Metabolism of Berberine Metabolites

Enzyme FamilyAbbreviationRole in Berberine Metabolism
UDP-glucuronosyltransferasesUGTsConjugation with glucuronic acid.
SulfotransferasesSULTsConjugation with sulfate.

Note: These tables summarize the metabolism of berberine. The specific enzymes involved in the metabolism of this compound require further investigation.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Berberine to this compound using Intestinal Microbiota

  • Preparation of Fecal Slurry: Obtain fresh fecal samples from healthy donors (or the animal species of interest). Prepare a fecal slurry by homogenizing the feces in an anaerobic buffer (e.g., pre-reduced PBS).

  • Incubation: In an anaerobic chamber, incubate the fecal slurry with berberine at a relevant concentration. Include a negative control without berberine and a heat-inactivated slurry control.

  • Sample Collection: Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Centrifuge to pellet the solids and collect the supernatant.

  • Analysis: Analyze the supernatant for the presence of this compound and the depletion of berberine using a validated LC-MS/MS method.

Protocol 2: Screening for Phase I Metabolism of this compound using Human Liver Microsomes (HLM)

  • Incubation Mixture: Prepare an incubation mixture containing HLMs, this compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the mixture at 37°C before initiating the reaction by adding the NADPH-regenerating system.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to look for the disappearance of the this compound peak and the appearance of new metabolite peaks.

Visualizations

Oxyberberine_Formation Berberine Berberine This compound This compound Berberine->this compound Oxidation Gut_Microbiota Gut Microbiota Gut_Microbiota->Berberine

Caption: Formation of this compound from Berberine by Gut Microbiota.

Berberine_Metabolism_Workflow cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Berberine Berberine Phase1_Metabolites Oxidized, Reduced, and Demethylated Metabolites (including this compound) Berberine->Phase1_Metabolites CYP450 Enzymes (e.g., CYP1A2, 2D6, 3A4) Conjugated_Metabolites Glucuronide and Sulfate Conjugates Phase1_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion (Urine, Feces, Bile) Conjugated_Metabolites->Excretion

Caption: General Metabolic Pathway of Berberine.

References

Potential off-target effects of Oxyberberine in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using Oxyberberine (OBB) in cell-based assays. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound (OBB) is a major in vivo metabolite of Berberine (BBR), a natural isoquinoline alkaloid.[1][2] Compared to its parent compound, OBB often exhibits higher bioavailability.[1][2] Its primary reported biological activities include anti-inflammatory, anti-cancer, and hypoglycemic effects.[1][3][4][5][6] It has been shown to be safer and have a more significant anti-inflammatory effect than Berberine in some contexts.[1][2]

Q2: What are the key signaling pathways known to be modulated by this compound?

A2: this compound has been reported to modulate several key cellular signaling pathways, which could be considered off-target effects depending on your primary research focus. These include:

  • Inhibition of the NOTCH1-USP7-c-Myc pathway , which can sensitize liver cancer cells to other therapeutics like sorafenib.[1][2]

  • Inhibition of the TLR4-MyD88-NF-κB pathway , contributing to its anti-inflammatory effects.[3][6]

  • Regulation of the PI3K/Akt and Nrf2 signaling pathways , which are involved in its hypoglycemic and antioxidant effects.[4][5][7]

  • Activation of the AMPK signaling pathway , which plays a role in its regulation of hepatic gluconeogenesis.[8]

Q3: How can I distinguish between a specific anti-proliferative effect and general cytotoxicity?

A3: This is a critical consideration. First, determine the cytotoxic concentration of this compound in your specific cell line using a dose-response experiment with a cell viability assay like the CCK-8 assay. A significant drop in viability at your working concentration may indicate general cytotoxicity. Second, assess markers of apoptosis (e.g., via Annexin V/PI staining and flow cytometry) versus necrosis. A specific anti-cancer effect often involves the induction of apoptosis, whereas broad cytotoxicity may lead to necrosis. Finally, conduct your mechanistic assays at non-cytotoxic to moderately cytotoxic concentrations to ensure the observed effects are not simply a consequence of widespread cell death.

Q4: Could this compound interfere with my assay readouts (e.g., fluorescence or luminescence)?

A4: While there are no specific reports of this compound causing assay artifacts, natural product compounds, particularly those with aromatic ring structures, have the potential to interfere with optical-based assays.

  • Autofluorescence: Berberine, the parent compound, is known to be fluorescent.[9] It is prudent to test for this compound's potential autofluorescence at the wavelengths used in your assay.

  • Assay Interference: Compounds can sometimes directly interact with assay reagents (e.g., luciferase, formazan dyes). To check for these interferences, always include a "compound-only" control (compound in media without cells) in your assay plates. A high signal in this control indicates a direct interference that will need to be subtracted from your experimental values or may necessitate choosing an alternative assay.[10][11]

Q5: Are there known off-target binding partners for this compound?

A5: The publicly available literature does not currently contain broad screening data for this compound against large panels of kinases or receptors. The known interactions are with the signaling pathways mentioned in Q2. The parent compound, Berberine, has been shown to bind to the glucocorticoid receptor.[12] When investigating a novel mechanism of action for this compound, it is important to consider its known effects on pathways like NF-κB and AMPK, as these could be confounding factors.

Troubleshooting Guides

Category 1: Inconsistent or Unexpected Cell Viability Results

Q: My cell viability results with this compound are inconsistent between experiments.

A: Inconsistency often stems from issues with compound solubility or stability.

  • Check for Precipitation: Visually inspect the wells under a microscope after adding this compound to your culture medium. Precipitation can lead to inconsistent effective concentrations.

  • Solubility Issues: this compound is more lipophilic than Berberine.[2] If you observe precipitation, consider lowering the stock concentration in DMSO or gently sonicating the stock solution before final dilution into the aqueous culture medium. Always ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including vehicle controls.[10]

  • Compound Stability: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Q: this compound shows higher cytotoxicity in my cell line than reported in the literature.

A: Cell-type specific sensitivity is common.

  • Different Cell Lines: The cytotoxic effects of a compound can vary significantly between different cell lines. The provided data tables below show concentrations used in specific published studies.

  • Culture Conditions: Factors like cell passage number, confluency, and media formulation can influence sensitivity. Standardize these parameters for all experiments.

  • Assay Duration: A longer incubation time with the compound will generally result in increased cytotoxicity.

Category 2: Investigating Potential Off-Target Mechanistic Observations

Q: I'm studying a specific kinase, but I see changes in NF-κB or AMPK phosphorylation after this compound treatment. How do I know what's a direct effect?

A: This is a classic challenge when a compound modulates multiple pathways.

  • Consult Known Pathways: this compound is known to inhibit the NF-κB pathway and activate AMPK.[3][8] These effects may be upstream or parallel to your pathway of interest. The diagram below illustrates these known connections.

  • Use Pathway Inhibitors: To dissect the signaling cascade, pre-treat your cells with a known inhibitor of NF-κB (e.g., Bay 11-7082) or AMPK (e.g., Compound C) before adding this compound. If inhibiting one of these pathways prevents the effect you are observing, it suggests your target is downstream of that pathway.

  • Cell-Free Assays: If possible, use a cell-free (biochemical) assay with your purified target protein and this compound. This will help determine if the compound can directly interact with your protein of interest without the complexity of cellular signaling networks.

Q: My results suggest this compound has an effect, but I'm concerned it's an artifact of the assay technology.

A: This is a valid concern, especially with fluorescence or colorimetric assays.

  • Run Assay Controls: As mentioned in the FAQ, include "compound-only" (no cells) and "vehicle-only" (cells with DMSO) controls. This helps identify and correct for background signal from the compound.

  • Use an Orthogonal Assay: Confirm your findings using a different assay that relies on an alternative detection method. For example, if you see an effect on cell proliferation with a CCK-8 (colorimetric) assay, try confirming it with a direct cell count or a CyQUANT (fluorescence-based) assay.

  • Test in a Different System: If you observe an effect on a signaling protein via Western Blot, confirm it by measuring the expression of a known downstream target gene of that pathway using RT-qPCR.

Data Presentation

Table 1: Summary of Reported Cellular Effects of this compound

Biological Effect Signaling Pathway(s) Implicated Cell/Model System Reference
Sensitization to SorafenibInhibition of NOTCH1-USP7-c-MycHuh7 and Hep3B Liver Cancer Cells[1][2]
Anti-inflammatoryInhibition of TLR4-MyD88-NF-κBDSS-induced Colitis in Mice[3][6]
Hypoglycemic EffectRegulation of PI3K/Akt and Nrf2STZ-induced Diabetic Rats[4][5][7]
Inhibition of GluconeogenesisActivation of AMPK; Suppression of FoxO1/CRTC2HepG2 cells; db/db mice[13]
HepatoprotectiveActivation of Nrf2/HO-1LPS/D-GalN-induced Acute Liver Injury in Mice[14]

Table 2: Example Cytotoxicity/Working Concentrations of this compound

Cell Line Assay Concentration Range / IC50 Observation Reference
Caco-2CCK-8Up to 50 µMNo significant cytotoxicity observed[15]
Caco-2CCK-8100 µMSignificant cytotoxicity observed[15]
Huh7 & Hep3BCCK-85 - 100 µMUsed in combination with Sorafenib (5 µM)[1]

Mandatory Visualization

Oxyberberine_Signaling_Pathways OBB This compound NOTCH1 NOTCH1 OBB->NOTCH1 Inhibits TLR4 TLR4 OBB->TLR4 Inhibits AMPK AMPK OBB->AMPK Activates PI3K PI3K/Akt OBB->PI3K Regulates Nrf2 Nrf2 OBB->Nrf2 Regulates USP7 USP7 NOTCH1->USP7 Activates cMyc c-Myc USP7->cMyc Stabilizes CancerCellGrowth Cancer Cell Growth (Liver) cMyc->CancerCellGrowth MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Inflammation NFkB->Inflammation Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Hypoglycemic Hypoglycemic Effect PI3K->Hypoglycemic Nrf2->Hypoglycemic

Known signaling pathways modulated by this compound.

Off_Target_Workflow Start Start: Unexpected Result with this compound CheckCyto 1. Assess Cytotoxicity (e.g., CCK-8 Assay) Start->CheckCyto IsCytotoxic Is effect observed only at cytotoxic concentrations? CheckCyto->IsCytotoxic CheckArtifact 2. Check for Assay Artifacts (Compound-only controls) IsCytotoxic->CheckArtifact No Conclusion1 Conclusion: Effect is likely due to general cytotoxicity. IsCytotoxic->Conclusion1 Yes IsArtifact Is assay interference detected? CheckArtifact->IsArtifact OrthogonalAssay 3. Confirm with Orthogonal Assay IsArtifact->OrthogonalAssay No Conclusion2 Conclusion: Result is an artifact. Modify assay or subtract background. IsArtifact->Conclusion2 Yes PathwayAnalysis 4. Analyze Known OBB Pathways (e.g., NF-κB, AMPK via Western Blot) OrthogonalAssay->PathwayAnalysis IsKnownPathway Is a known OBB pathway responsible? PathwayAnalysis->IsKnownPathway BiochemicalAssay 5. Perform Cell-Free Biochemical Assay IsKnownPathway->BiochemicalAssay No Conclusion3 Conclusion: Effect is likely indirect via a known signaling pathway. IsKnownPathway->Conclusion3 Yes Conclusion4 Conclusion: Potential novel direct or indirect off-target effect. BiochemicalAssay->Conclusion4 Troubleshooting_Logic Start Inconsistent / Unexpected Assay Results CheckSolubility Check Compound Solubility (Visual inspection, sonication) Start->CheckSolubility CheckControls Review Assay Controls (Vehicle & Compound-only) Start->CheckControls CheckCellHealth Assess General Cell Health (Morphology, Cytotoxicity) Start->CheckCellHealth Problem1 Issue: Compound Precipitation Action: Lower stock concentration CheckSolubility->Problem1 Problem2 Issue: Assay Interference Action: Subtract background / Change assay CheckControls->Problem2 Problem3 Issue: Unintended Cytotoxicity Action: Lower working concentration CheckCellHealth->Problem3 Problem4 Issue: True Biological Variability Action: Standardize cell passage/density CheckCellHealth->Problem4

References

Technical Support Center: Interference of Oxyberberine with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering potential interference from Oxyberberine in fluorescent assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, understand, and mitigate common issues to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescent assays?

This compound (also known as 8-Oxoberberine or Berlambine) is a major metabolite of Berberine, a natural isoquinoline alkaloid.[1] Like its parent compound, this compound possesses a complex ring structure that is inherently fluorescent. This intrinsic fluorescence, often referred to as autofluorescence, can be a significant source of interference in fluorescence-based assays, potentially leading to false-positive or false-negative results.[2]

Q2: What are the primary mechanisms of interference caused by this compound?

This compound can interfere with fluorescent assays through two main mechanisms:

  • Autofluorescence: this compound itself can fluoresce when excited by the light source of a plate reader or microscope. If its emission spectrum overlaps with that of the assay's fluorophore, it can lead to an artificially high signal, potentially masking true biological effects or being misinterpreted as a positive result.[3]

  • Signal Quenching: this compound may absorb light at the excitation or emission wavelengths of the assay's fluorophore. This phenomenon, known as the "inner filter effect," can lead to a decrease in the detected signal, potentially resulting in false-negative results.[2]

Q3: How can I determine if this compound is interfering with my assay?

The most straightforward method is to run a control experiment. Prepare a sample containing this compound at the desired concentration in the assay buffer, but without the fluorescent reporter or other key biological components (e.g., cells, enzymes). If you observe a signal in the detection channel of your assay, it is likely due to the autofluorescence of this compound.[4]

Q4: Are there ways to minimize interference from this compound?

Yes, several strategies can be employed to mitigate interference:

  • Spectral Shift: If possible, use fluorophores that have excitation and emission spectra distinct from those of this compound. Fluorophores that are excited at longer wavelengths (in the red or far-red spectrum) are often less susceptible to interference from autofluorescent compounds.

  • Assay Platform Change: Consider using a non-fluorescence-based detection method, such as luminescence or absorbance, for an orthogonal validation of your results.[4]

  • Data Correction: The intrinsic fluorescence of this compound can be measured and subtracted from the total signal of the experimental samples.

  • Reduce Compound Concentration: If feasible, lowering the concentration of this compound can reduce the magnitude of the interference.

Troubleshooting Guides

Issue 1: Unexpectedly High Fluorescence Signal in the Presence of this compound

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: As detailed in the FAQ, measure the fluorescence of this compound alone in the assay buffer.

  • Determine the Spectral Profile of this compound: If you have access to a spectrofluorometer, measure the excitation and emission spectra of this compound to identify its fluorescent properties.

  • Compare Spectra: Compare the spectral data of this compound with that of your assay's fluorophore to assess the degree of overlap.

  • Implement Mitigation Strategies: Based on the findings, apply the mitigation strategies mentioned in FAQ Q4.

Issue 2: Reduced Fluorescence Signal with Increasing Concentrations of this compound

Possible Cause: Signal quenching by this compound.

Troubleshooting Steps:

  • Assess Absorbance Spectrum: Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your fluorophore.

  • Perform a Quenching Assay: Prepare a standard curve of your fluorophore in the presence and absence of a fixed concentration of this compound. A decrease in the slope of the standard curve in the presence of this compound indicates quenching.

  • Consider Alternative Fluorophores: If quenching is significant, selecting a fluorophore with a different spectral profile may be necessary.

Quantitative Data Summary

ParameterBerberine (for reference)This compoundCommon Fluorescent Dyes
Excitation Maxima (nm) ~350, ~420Not ReportedFluorescein: ~494, Rhodamine B: ~555
Emission Maxima (nm) ~530-550Not ReportedFluorescein: ~521, Rhodamine B: ~580
Quantum Yield Low in aqueous solution, increases upon binding to macromolecules.[5]Not ReportedFluorescein: ~0.95, Rhodamine B: ~0.31

Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound

Objective: To quantify the intrinsic fluorescence of this compound under assay conditions.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black-walled, clear-bottom microplates

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Include a vehicle-only control (e.g., DMSO in assay buffer).

  • Dispense the dilutions into the microplate.

  • Read the plate using the same excitation and emission filter set as your primary assay.

  • Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal confirms autofluorescence.[4]

Protocol 2: Assessing Signal Quenching by this compound

Objective: To determine if this compound quenches the signal of the assay's fluorophore.

Materials:

  • This compound stock solution

  • Fluorophore stock solution (the one used in your assay)

  • Assay buffer

  • Microplate reader with fluorescence detection

Methodology:

  • Prepare a serial dilution of the fluorophore in the assay buffer.

  • Prepare a second identical serial dilution of the fluorophore, but also containing a fixed concentration of this compound (the highest concentration used in your assay).

  • Include a vehicle-only control for this compound.

  • Dispense the dilutions into the microplate.

  • Read the fluorescence intensity.

  • Plot the fluorescence intensity against the fluorophore concentration for both conditions. A decrease in the signal in the presence of this compound indicates quenching.

Visualizations

Interference_Troubleshooting_Workflow This compound Fluorescence Interference Workflow start Start: Unexpected Assay Result with this compound check_autofluorescence Run Compound-Only Control (Protocol 1) start->check_autofluorescence autofluorescence_detected Is Signal Detected? check_autofluorescence->autofluorescence_detected high_signal High Signal (False Positive) autofluorescence_detected->high_signal Yes no_autofluorescence No Significant Signal autofluorescence_detected->no_autofluorescence No mitigate Implement Mitigation Strategy: - Spectral Shift - Data Correction - Orthogonal Assay high_signal->mitigate check_quenching Run Quenching Assay (Protocol 2) no_autofluorescence->check_quenching quenching_detected Is Signal Reduced? check_quenching->quenching_detected low_signal Low Signal (False Negative) quenching_detected->low_signal Yes no_interference No Direct Interference Detected quenching_detected->no_interference No low_signal->mitigate

Caption: Troubleshooting workflow for identifying this compound interference.

Signaling_Pathway_Placeholder Conceptual Diagram of Assay Interference cluster_assay Fluorescent Assay System light_source Light Source (Excitation) fluorophore Assay Fluorophore light_source->fluorophore Excites detector Detector (Emission) fluorophore->detector Emits Signal This compound This compound This compound->fluorophore Quenching (Signal Loss) This compound->detector Autofluorescence (False Signal)

Caption: Mechanisms of this compound interference in fluorescent assays.

References

Technical Support Center: Normalizing Data for Oxyberberine-Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing data from samples treated with Oxyberberine.

Frequently Asked Questions (FAQs)

Q1: Why is data normalization especially critical for samples treated with this compound?

A1: Data normalization is crucial for all experiments to account for non-biological variations. However, it is particularly important when working with this compound because its mechanism of action can lead to global changes in cellular processes. This compound is known to influence major signaling pathways such as PI3K/Akt, Nrf2, and NF-κB, which can affect the expression of a wide range of genes and proteins, including commonly used housekeeping genes.[1][2][3] Without proper normalization, these widespread biological effects could be misinterpreted as experimental artifacts.

Q2: Which housekeeping genes are recommended for normalizing qPCR data from this compound-treated samples?

A2: The selection of appropriate housekeeping genes is critical and should always be validated for your specific experimental conditions. Given that this compound can impact cellular metabolism and stress responses, commonly used housekeeping genes like GAPDH might be affected. It is advisable to test a panel of candidate reference genes and use algorithms like geNorm or NormFinder to identify the most stable ones in your model system. Consider genes with diverse functions to minimize the risk of co-regulation with this compound-induced pathways.

Q3: How can I normalize cell viability assay data if this compound affects cell proliferation?

A3: If this compound inhibits cell division, standard viability assays that measure metabolic activity (like MTT or MTS) may produce confounding results. In such cases, consider normalizing the data to the cell number. This can be achieved by running a parallel assay to count cells, for instance, using crystal violet staining or an automated cell counter. This approach helps to distinguish between cytotoxic effects and cytostatic effects.[4]

Q4: What are the best practices for normalizing Western blot data from this compound-treated samples?

A4: For Western blot normalization, using a stable housekeeping protein is a common approach. However, it is essential to validate that the expression of your chosen housekeeping protein (e.g., β-actin, β-tubulin, GAPDH) is not altered by this compound treatment in your specific cell type or tissue.[1][2][5][6] An alternative and often more reliable method is total protein normalization, where the signal of the target protein is normalized to the total amount of protein loaded in each lane.[7]

Troubleshooting Guides

Issue 1: High Variability in qPCR Replicates
Possible Cause Troubleshooting Step
Pipetting ErrorsEnsure accurate and consistent pipetting. Use calibrated pipettes and filter tips.
Poor RNA QualityAssess RNA integrity using a bioanalyzer or gel electrophoresis. Re-extract RNA if degradation is observed.
Suboptimal Primer/Probe DesignVerify primer specificity using melt curve analysis and ensure probes are correctly designed and stored.
Incorrect Normalization StrategyValidate your housekeeping genes. If they are affected by this compound, select more stable alternatives.[8]
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Cause Troubleshooting Step
Interference of this compound with Assay ChemistryRun a cell-free assay with this compound to check for direct interactions with the assay reagents.
High Hit Rate in High-Throughput ScreeningIn high-throughput screens where many samples show a response, standard normalization methods like B-score may perform poorly. Consider using methods like the Loess-fit, which are more robust in high hit-rate scenarios.[3][9][10]
Inappropriate Normalization for Cytostatic EffectsIf this compound is cytostatic, normalize to cell number instead of metabolic activity.[4]
Issue 3: Unexpected Changes in Housekeeping Protein Levels in Western Blots
Possible Cause Troubleshooting Step
This compound Affects Housekeeping Protein ExpressionValidate your housekeeping protein by running a dilution series of your samples to ensure a linear signal response and confirm its expression is stable across different treatment conditions.[1][2][5][6]
Uneven Protein Loading or TransferUse a total protein stain (e.g., Ponceau S, Coomassie Blue) on the membrane after transfer to check for even loading and transfer across the gel.[7]

Quantitative Data Summary

The following tables summarize potential effects of this compound that necessitate careful data normalization.

Table 1: Effect of this compound on Signaling Pathways and Potential Impact on Housekeeping Gene Stability

Signaling Pathway Affected by this compoundPotential Impact on Housekeeping GenesRecommended Action
PI3K/Akt Pathway[1][2]Can influence cell growth and metabolism, potentially altering GAPDH expression.Validate GAPDH stability or select alternative reference genes.
Nrf2 Pathway[1][2]Regulates antioxidant response, which could affect the expression of various metabolic enzymes.Test a panel of housekeeping genes with diverse functions.
TLR4-MyD88-NF-κB Pathway[3]Involved in inflammation, which can lead to widespread changes in gene expression.Careful selection and validation of reference genes is crucial.
NOTCH1-USP7-c-Myc Pathway[11]Regulates cell proliferation and apoptosis, potentially affecting genes involved in these processes.Consider normalizing to cell number in proliferation assays.

Experimental Protocols

Protocol 1: Validation of Housekeeping Genes for qPCR in this compound-Treated Samples
  • Sample Preparation: Culture and treat your cells with a range of this compound concentrations and a vehicle control. Include multiple biological replicates.

  • RNA Extraction and cDNA Synthesis: Extract high-quality RNA from all samples and perform reverse transcription to synthesize cDNA.

  • Selection of Candidate Housekeeping Genes: Choose a panel of 5-10 candidate housekeeping genes with different cellular functions (e.g., ACTB, B2M, TBP, HPRT1, RPLP0).

  • qPCR Analysis: Perform qPCR for all candidate housekeeping genes on all samples.

  • Data Analysis: Use software like geNorm or NormFinder to analyze the expression stability of the candidate genes across all treatment conditions. Select the top 2-3 most stable genes for normalization of your target genes.

Protocol 2: Total Protein Normalization for Western Blots
  • Sample Preparation and Protein Quantification: Prepare protein lysates from this compound-treated and control samples. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Protein Transfer: Load equal amounts of total protein for each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Total Protein Staining: After transfer, stain the membrane with a total protein stain (e.g., Ponceau S) to visualize all protein bands.

  • Image Acquisition: Image the stained membrane to capture the total protein profile for each lane.

  • Immunodetection: Proceed with blocking and incubation with primary and secondary antibodies for your protein of interest.

  • Signal Detection: Acquire the signal from your protein of interest.

  • Data Normalization: In your analysis software, quantify the signal intensity of your target protein band and normalize it to the total protein signal in the corresponding lane from the total protein stain image.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_norm Normalization cluster_analysis Data Analysis cell_culture Cell Culture oxy_treatment This compound Treatment cell_culture->oxy_treatment qpcr qPCR oxy_treatment->qpcr western Western Blot oxy_treatment->western viability Viability Assay oxy_treatment->viability hkg_validation HKG Validation qpcr->hkg_validation Requires total_protein Total Protein Staining western->total_protein Requires cell_count Cell Counting viability->cell_count May Require relative_quant Relative Quantification hkg_validation->relative_quant total_protein->relative_quant cell_count->relative_quant

Caption: Experimental workflow for data normalization.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb TLR4/NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Nrf2 Nrf2 This compound->Nrf2 Activates TLR4 TLR4 This compound->TLR4 Inhibits Akt Akt PI3K->Akt ARE Antioxidant Response Nrf2->ARE MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB

Caption: Key signaling pathways affected by this compound.

References

Validation & Comparative

Oxyberberine vs. Berberine: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of current experimental evidence reveals oxyberberine, a primary metabolite of berberine, exhibits superior anti-inflammatory properties compared to its parent compound. This guide synthesizes the findings from in vitro and in vivo studies, presenting a comparative analysis of their mechanisms of action, effects on inflammatory markers, and the experimental protocols utilized in these assessments.

This compound (OBB) has demonstrated more potent anti-inflammatory activity than berberine (BBR) across multiple experimental models.[1][2] This enhanced efficacy is attributed to its influence on key inflammatory signaling pathways, leading to a more significant reduction in pro-inflammatory mediators.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds.

Comparative Efficacy: In Vitro and In Vivo Evidence

Quantitative studies have consistently shown that this compound surpasses berberine in its ability to suppress inflammatory responses. The anti-inflammatory activity of berberine and its natural derivatives has been ranked in the order of this compound > berberine > dihydroberberine.[1][2]

Table 1: Comparative Anti-Inflammatory Effects of this compound and Berberine
Parameter This compound (OBB) Berberine (BBR) Experimental Model Reference
Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Significantly greater reduction in a dose-dependent manner.Significant reduction, but less potent than OBB at the same concentrations.Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[1]
Inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production More effective at reducing levels in a dose-dependent manner.Effective, but to a lesser extent than OBB.LPS-stimulated RAW 264.7 macrophages[1]
Inhibition of COX-2 and iNOS mRNA Expression Stronger inhibitory effect.Demonstrates inhibition, but is less potent than OBB.LPS-stimulated RAW 264.7 macrophages[1]
Xylene-Induced Ear Edema in Mice Significant amelioration at 5, 10, and 20 mg/kg doses.Significant amelioration at 20 mg/kg, but less effective than OBB at the same dose.In vivo mouse model[1]
Carrageenan-Induced Paw Edema in Mice Dose-dependent reduction in paw edema.Reduces paw edema, but is less effective than OBB.In vivo mouse model[1]
Acetic Acid-Induced Vascular Permeability in Mice Significant dose-dependent reduction.Shows a reduction, but is less potent than OBB.In vivo mouse model[1]

Mechanistic Insights: Signaling Pathways

Both this compound and berberine exert their anti-inflammatory effects by modulating critical signaling pathways. However, evidence suggests this compound may engage these pathways more effectively. The primary mechanism for both compounds involves the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[1][3][4]

NF-κB Signaling Pathway

This compound and berberine inhibit the phosphorylation of IκBα and the subsequent activation and nuclear translocation of NF-κB p65.[1] This action suppresses the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[1][4]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes This compound This compound This compound->IKK Berberine Berberine Berberine->IKK

Inhibition of the NF-κB signaling pathway by this compound and Berberine.
Other Key Signaling Pathways

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Berberine is known to inhibit MAPK signaling, which is crucial for the production of pro-inflammatory cytokines.[4][5] By suppressing this pathway, berberine reduces the levels of inflammatory mediators like IL-1β and TNF-α.[5]

  • AMP-Activated Protein Kinase (AMPK) Pathway: Activation of AMPK by berberine has been shown to be crucial for its anti-inflammatory effects, as blocking AMPK can abolish the inhibitory effect of berberine on the production of pro-inflammatory cytokines.[6]

  • Nrf2/HO-1 Pathway: Both compounds can activate antioxidant mechanisms. This compound is an agonist of heme oxygenase-1 (HO-1) and can regulate the PI3K/Akt/AMPK signaling pathway.[3] Berberine also induces the activation of the Nrf2 pathway, which is important for its antioxidant and anti-inflammatory activities.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and berberine.

In Vitro Anti-inflammatory Assay
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pre-treated with various concentrations of this compound or berberine (e.g., 1.25, 2.5, and 5 μM) for 1 hour before being stimulated with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.[1]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant was measured using the Griess reagent assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and PGE2: Levels in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis (COX-2 and iNOS):

    • Total RNA was extracted from the cells using TRIzol reagent.

    • cDNA was synthesized using a reverse transcription kit.

    • Quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA expression levels of COX-2 and iNOS, with GAPDH used as an internal control.

In Vivo Anti-inflammatory Assays
  • Animal Model: Male Kunming mice.

  • Xylene-Induced Ear Edema:

    • Mice were orally administered this compound (5, 10, and 20 mg/kg) or berberine (20 mg/kg) for 7 consecutive days.

    • One hour after the final administration, 30 μL of xylene was applied to the anterior and posterior surfaces of the right ear.

    • The left ear served as a control.

    • After 15 minutes, the mice were sacrificed, and circular sections of both ears were weighed. The difference in weight between the right and left ear punches was used to measure the degree of edema.[1]

  • Carrageenan-Induced Paw Edema:

    • Mice were pre-treated with this compound or berberine at the specified doses for 7 days.

    • One hour after the last dose, 50 μL of 1% carrageenan solution was injected into the sub-plantar tissue of the right hind paw.

    • Paw volume was measured at different time points (e.g., every hour for 6 hours) using a plethysmometer.[1]

  • Acetic Acid-Induced Vascular Permeability:

    • Mice were treated with the compounds as described above.

    • One hour after the final administration, mice were injected with 0.5% Evans blue dye via the tail vein.

    • Thirty minutes later, 0.6% acetic acid was injected intraperitoneally.

    • After 20 minutes, the mice were sacrificed, and the peritoneal cavity was washed with saline. The absorbance of the washing solution was measured at 600 nm to quantify the extravasated dye.[1]

Conclusion

The available evidence strongly suggests that this compound is a more potent anti-inflammatory agent than its parent compound, berberine. This is demonstrated through its superior ability to reduce inflammatory markers and edema in both in vitro and in vivo models. The enhanced activity of this compound appears to be linked to a more effective modulation of the NF-κB signaling pathway. For researchers and drug developers, these findings highlight this compound as a promising candidate for the development of novel anti-inflammatory therapies. Further investigation into the comparative pharmacokinetics and bioavailability of these two compounds will be crucial in fully elucidating their therapeutic potential.

References

A Head-to-Head Comparison of Oxyberberine and Metformin in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of Oxyberberine, an active metabolite of Berberine, and Metformin, the first-line therapy for type 2 diabetes. The following sections detail their mechanisms of action, comparative efficacy in preclinical diabetes models with supporting quantitative data, and the experimental protocols used to generate this data.

Introduction: Two Agents Targeting Metabolic Homeostasis

Metformin, a biguanide, has been a cornerstone of type 2 diabetes management for decades, primarily recognized for its robust glucose-lowering effects. Its principal mechanisms include reducing hepatic gluconeogenesis and improving insulin sensitivity, largely through the activation of AMP-activated protein kinase (AMPK).[1][2][3] this compound, a major absorbed metabolite of the natural alkaloid Berberine, has garnered significant attention for its potent anti-diabetic properties.[4] Emerging evidence suggests that this compound may exert its effects through multiple pathways, including the activation of AMPK, modulation of the PI3K/Akt signaling pathway, and regulation of oxidative stress.[4][5] This guide delves into a head-to-head comparison of these two compounds in preclinical diabetes models.

Mechanisms of Action: A Tale of Converging Pathways

While both Metformin and this compound converge on the activation of AMPK, a master regulator of cellular energy metabolism, their upstream activation mechanisms appear to differ.

Metformin's Primary Mechanism: Metformin's activation of AMPK is predominantly indirect. It is widely accepted that Metformin inhibits Complex I of the mitochondrial respiratory chain.[6] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio, which allosterically activates AMPK. The upstream kinase, Liver Kinase B1 (LKB1), is crucial for this canonical activation of AMPK.[6][7]

This compound's Multifaceted Mechanism: this compound also activates AMPK, contributing to its glucose-lowering and insulin-sensitizing effects.[5] However, some evidence suggests that its activation of AMPK may be mediated by an increase in reactive oxygen species (ROS).[8][9] Furthermore, this compound has been shown to regulate the PI3K/Akt signaling pathway, which plays a critical role in glucose metabolism and insulin signaling.[4][5] This suggests a more pleiotropic mechanism of action compared to Metformin. Some studies also indicate that Berberine can activate AMPK independently of LKB1.[4]

Comparative Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rat Model

The following tables summarize the quantitative data from preclinical studies comparing the effects of Berberine (as a proxy for this compound) and Metformin in a widely used animal model of type 1 diabetes induced by streptozotocin (STZ).

Table 1: Effects on Glycemic Control
ParameterDiabetic ControlMetformin (75 mg/kg/day)Berberine (100 mg/kg/day)
Random Blood Sugar (RBS) Markedly ElevatedSignificantly ReducedSignificantly Reduced
Glycated Hemoglobin (HbA1c) Markedly ElevatedSignificantly ReducedSignificantly Reduced

Data synthesized from studies comparing Berberine and Metformin in STZ-induced diabetic rats.[10][11][12]

Table 2: Effects on Lipid Profile
ParameterDiabetic ControlMetformin (75 mg/kg/day)Berberine (100 mg/kg/day)
Total Cholesterol Markedly ElevatedSignificantly ReducedSignificantly Reduced
Triglycerides Markedly ElevatedSignificantly ReducedSignificantly Reduced
HDL-Cholesterol Markedly ReducedSignificantly IncreasedSignificantly Increased
LDL-Cholesterol Markedly ElevatedSignificantly ReducedSignificantly Reduced

Data synthesized from studies comparing Berberine and Metformin in STZ-induced diabetic rats.[10][11][12]

Table 3: Effects on Markers of Oxidative Stress and Inflammation
ParameterDiabetic ControlMetformin (75 mg/kg/day)Berberine (100 mg/kg/day)
Malondialdehyde (MDA) Markedly ElevatedSignificantly ReducedSignificantly Reduced
Superoxide Dismutase (SOD) Markedly ReducedSignificantly IncreasedSignificantly Increased
TNF-α (Kidney Tissue) Markedly ElevatedSignificantly ReducedSignificantly Reduced
NF-κB (Kidney Tissue) Markedly ElevatedSignificantly ReducedSignificantly Reduced

Data synthesized from studies comparing Berberine and Metformin in STZ-induced diabetic rats.[10][11][12][13]

Signaling Pathways and Experimental Workflow Visualization

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.

Metformin_Signaling_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria ATP_Ratio Increased AMP/ATP Ratio Mitochondria->ATP_Ratio Inhibition LKB1 LKB1 ATP_Ratio->LKB1 AMPK AMPK Activation LKB1->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Insulin_Sensitivity Increased Insulin Sensitivity AMPK->Insulin_Sensitivity Oxyberberine_Signaling_Pathway This compound This compound ROS Increased ROS This compound->ROS PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Antioxidant Antioxidant Mechanisms This compound->Antioxidant AMPK AMPK Activation ROS->AMPK Glucose_Metabolism Improved Glucose Metabolism PI3K_Akt->Glucose_Metabolism AMPK->Glucose_Metabolism Insulin_Sensitivity Enhanced Insulin Sensitivity AMPK->Insulin_Sensitivity Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Diabetes_Induction Diabetes Induction (e.g., single IP injection of STZ) Animal_Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirmation Grouping Animal Grouping (Control, Metformin, this compound) Confirmation->Grouping Treatment Daily Drug Administration (e.g., Oral Gavage for 4 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring OGTT_ITT Functional Tests (OGTT, ITT at end of study) Treatment->OGTT_ITT Sacrifice Euthanasia and Sample Collection (Blood, Tissues) OGTT_ITT->Sacrifice Analysis Biochemical and Molecular Analysis (Lipids, Oxidative Stress, Protein Expression) Sacrifice->Analysis

References

A Comparative Analysis of Oxyberberine and Established Chemotherapy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of oxyberberine, a derivative of the natural compound berberine, against established chemotherapeutic agents in various cancer cell lines. The data presented is compiled from recent preclinical studies and aims to offer an objective comparison to inform future research and drug development efforts. While direct head-to-head trials are limited, this guide synthesizes available data on individual cytotoxicity and synergistic effects with conventional chemotherapy.

Efficacy Data: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, its parent compound berberine, and standard chemotherapeutic drugs in different cancer cell lines. Lower IC50 values indicate higher cytotoxic efficacy.

Table 1: IC50 Values of this compound and Berberine in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
This compoundSK-Hep-1 (Liver)34.26 ± 3.34[1]
This compoundHepG2 (Liver)62.96 ± 4.12[1]
BerberineMCF-7 (Breast)52.178 ± 1.593[2][3]
BerberineA549 (Lung)>100 (at 24h)[4]
BerberineHeLa (Cervical)>200 (at 24h)[4]
BerberineHT29 (Colon)52.37 ± 3.45[5]
BerberineMG-63 (Osteosarcoma)77.08 (at 24h), 12.42 (at 48h)[6]

Table 2: IC50 Values of Established Chemotherapy Drugs

Chemotherapy DrugCancer Cell LineIC50 (µM)Reference
CisplatinMCF-7 (Breast)49.541 ± 1.618[2][3]
CisplatinMG-63 (Osteosarcoma)94.74 (at 24h), 9.62 (at 48h)[6]
DoxorubicinA549 (Lung)Not specified[4]
DoxorubicinHeLa (Cervical)Not specified[4]

Table 3: Synergistic Effects of Berberine with Chemotherapy

Cancer Cell LineChemotherapy DrugChemotherapy IC50 (µM) AloneChemotherapy IC50 (µM) with BerberineReference
MCF-7 (Breast)Cisplatin49.541 ± 1.6185.759 ± 0.76 (with 26 µM Berberine)[2][3]
A549 (Lung)DoxorubicinNot specifiedCombination Index = 0.61[4]
HeLa (Cervical)DoxorubicinNot specifiedCombination Index = 0.73[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of the test compound (this compound, berberine, or chemotherapy drug) or a combination of agents for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.

  • Staining: A mixture of acridine orange (AO) and ethidium bromide (EB) stain is added to the cell suspension.

  • Microscopy: The stained cells are observed under a fluorescence microscope.

    • Viable cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange-red fluorescence with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange-red fluorescence.

  • Quantification: The percentage of apoptotic cells is determined by counting at least 100 cells in different fields.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is critical for targeted drug development.

This compound's Sensitization of Liver Cancer Cells to Sorafenib

This compound has been shown to enhance the efficacy of the chemotherapy drug sorafenib in liver cancer cells by inhibiting the NOTCH1-USP7-c-Myc signaling pathway.[7] This inhibition leads to reduced expression of the oncoprotein c-Myc, thereby sensitizing the cancer cells to sorafenib's therapeutic effects.

G cluster_0 This compound This compound NOTCH1 NOTCH1 This compound->NOTCH1 inhibits Apoptosis Apoptosis This compound->Apoptosis induces USP7 USP7 NOTCH1->USP7 activates cMyc cMyc USP7->cMyc stabilizes CellGrowth CellGrowth cMyc->CellGrowth promotes Sorafenib Sorafenib Sorafenib->CellGrowth inhibits Sorafenib->Apoptosis induces

Caption: this compound's inhibition of the NOTCH1-USP7-c-Myc pathway.

Berberine's Reversal of Doxorubicin Resistance in Breast Cancer

Berberine can reverse doxorubicin resistance in breast cancer cells by inhibiting autophagy through the modulation of the PTEN/Akt/mTOR signaling pathway.[8] This inhibition of the protective autophagic process makes the cancer cells more susceptible to the cytotoxic effects of doxorubicin.

G cluster_1 Berberine Berberine PTEN PTEN Berberine->PTEN activates Akt Akt PTEN->Akt inhibits mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits DoxorubicinResistance DoxorubicinResistance Autophagy->DoxorubicinResistance promotes

Caption: Berberine's modulation of the PTEN/Akt/mTOR pathway.

Experimental Workflow: Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound on cancer cells using the MTT assay.

G start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Compound (e.g., this compound) seed->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (4 hours) mtt->incubate_mtt dissolve Dissolve Formazan (add DMSO) incubate_mtt->dissolve read Read Absorbance (570 nm) dissolve->read analyze Analyze Data: Calculate IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow for determining compound cytotoxicity via MTT assay.

References

Enhanced Bioavailability of Oxyberberine Through Advanced Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the oral bioavailability of different Oxyberberine (OBB) formulations. This compound, a primary metabolite of Berberine, exhibits significant therapeutic potential but suffers from poor water solubility, hindering its clinical application.[1][2] This guide summarizes key pharmacokinetic data from preclinical studies and details the experimental methodologies employed.

Recent pharmaceutical research has focused on developing novel formulations to enhance the oral bioavailability of OBB. This comparison focuses on two advanced formulations: a supersaturated drug delivery system utilizing hydroxypropyl-β-cyclodextrin (OBB-HP-β-CD SDDS) and an amorphous spray-dried powder formulation (OBB-ASDs), benchmarked against raw or free OBB.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters from comparative in vivo studies in rats, demonstrating the enhanced bioavailability of the advanced OBB formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability Increase
Raw this compound (OBB)50233.8Not Reported701,000-
OBB-HP-β-CD SDDS502486Not Reported10,882,000~15.5-fold
Free this compound (OBB)50168.58 ± 18.614.67 ± 0.52Not Reported-
OBB-ASDs501720.49 ± 215.83.08 ± 1.12Not ReportedNot Reported

Data for Raw OBB and OBB-HP-β-CD SDDS is from a single study for direct comparison.[3][4] Data for Free OBB and OBB-ASDs is from a separate study.[1] Note: The Cmax for "Raw this compound" and "Free this compound" differ significantly between studies, which may be attributed to differences in experimental protocols and analytical methods.

The OBB-HP-β-CD SDDS formulation demonstrated a dramatic increase in both the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC0-t), with an approximately 15.5-fold increase in relative bioavailability compared to the raw drug.[3][4] Similarly, the OBB-ASDs formulation showed a significantly higher Cmax compared to free OBB.[1]

Experimental Protocols

The presented data is based on preclinical studies in rats. Below are the detailed methodologies for the key experiments cited.

Study 1: OBB-HP-β-CD SDDS vs. Raw OBB
  • Animal Model: Male Sprague-Dawley rats.[3]

  • Housing: Animals were housed two per cage under a 12-hour light/dark cycle with controlled temperature and humidity. They had free access to water at all times.[3]

  • Pre-treatment: Rats were fasted overnight prior to drug administration.[3]

  • Formulations:

    • OBB-HP-β-CD SDDS: An OBB-hydroxypropyl-β-cyclodextrin supersaturated drug delivery system prepared using an ultrasonic-solvent evaporation method.[4]

    • Raw OBB: A suspension of raw this compound powder.

  • Administration: Both formulations were administered orally (p.o.) at a dose equivalent to 50 mg/kg of OBB.

  • Blood Sampling: Blood samples were collected at predetermined time points post-administration.

  • Analytical Method: Plasma concentrations of OBB were determined using a sensitive High-Performance Liquid Chromatography (HPLC) method.[3]

  • Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC0-t.[3]

Study 2: OBB-ASDs vs. Free OBB
  • Animal Model: Not explicitly specified, but implied to be rats from the context of similar studies.

  • Pre-treatment: Not explicitly specified.

  • Formulations:

    • OBB-ASDs: An amorphous spray-dried powder of OBB.

    • Free OBB: A suspension of free this compound.

  • Administration: Both formulations were administered orally at a dose of 50 mg/kg.[1]

  • Blood Sampling: Blood samples were collected from the ophthalmic veins at various time points after oral administration. Plasma was separated by centrifugation.[5]

  • Sample Preparation: Plasma samples were deproteinized with ethyl acetate, and the supernatant was collected, dried, and reconstituted for analysis.[1]

  • Analytical Method: The concentration of OBB in the plasma samples was analyzed using a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system.[1]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated based on the plasma concentration-time profiles of OBB.[1]

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound are, in part, attributed to its modulation of key signaling pathways. The following diagrams illustrate the experimental workflow for the bioavailability studies and a key signaling pathway influenced by OBB.

G cluster_0 Experimental Workflow cluster_1 Formulations A Animal Model (Sprague-Dawley Rats) B Fasting (Overnight) A->B C Oral Administration (50 mg/kg) B->C D Blood Sampling (Predetermined Intervals) C->D E Plasma Separation (Centrifugation) D->E F Analytical Method (HPLC or LC-MS/MS) E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC) F->G F1 Raw OBB / Free OBB F2 OBB-HP-β-CD SDDS F3 OBB-ASDs

Caption: Experimental workflow for comparative bioavailability studies of this compound formulations.

G cluster_0 This compound Signaling Pathway OBB This compound PI3K PI3K OBB->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2_n Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2_n Dissociation & Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant Antioxidant Gene Expression ARE->Antioxidant Cell Cell Survival & Reduced Oxidative Stress Antioxidant->Cell

Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation.[6]

References

A Side-by-Side Analysis of Oxyberberine and Other Berberine Metabolites: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of oxyberberine and other key berberine metabolites, including dihydroberberine and berberrubine, alongside the parent compound berberine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their biological activities, presents detailed experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

Berberine, a well-known isoquinoline alkaloid, undergoes extensive metabolism in the body, leading to a variety of metabolites that may contribute significantly to its overall therapeutic effects. Among these, this compound, a gut microbiota-mediated metabolite, has demonstrated superior efficacy in several preclinical models. This guide offers a side-by-side analysis to elucidate the distinct pharmacological profiles of these compounds.

Comparative Analysis of Biological Activities

The therapeutic potential of berberine is often attributed not just to the parent compound but also to its various metabolites. The following tables provide a quantitative comparison of the biological activities of this compound, berberine, dihydroberberine, and berberrubine.

Table 1: Comparative Anti-Inflammatory and Cytotoxic Activities (IC50 values in µM)
CompoundAnti-Inflammatory (NO Inhibition in RAW 264.7 cells)Cytotoxicity (HepG2 Liver Cancer Cells)Cytotoxicity (SK-Hep-1 Liver Cancer Cells)Cytotoxicity (HT-29 Colon Cancer Cells)Cytotoxicity (MCF-7 Breast Cancer Cells)
This compound 9.32 [1]62.96[2]34.26[2]>40>40
Berberine 11.64[1]>40[3]>4052.37[4]272.15[4]
Dihydroberberine >20----
Table 2: Comparative Hypoglycemic and Bioavailability Data
CompoundHypoglycemic Effect (Serum Glucose Reduction in HFD-induced obese mice)Bioavailability (Relative to Berberine)
This compound Superior to berberine at the same dose[5]-
Berberine 23.15% reduction (150 mg/kg)[6]1x
Dihydroberberine Comparable or superior to berberine at a lower dose (100 mg/kg vs 560 mg/kg)~5x higher[7]
Berberrubine 48.14% reduction (50 mg/kg)[6]-

Note: Data on the relative bioavailability of this compound and berberrubine compared to berberine is not well-established in the reviewed literature.

Key Signaling Pathways and Mechanisms of Action

This compound and other berberine metabolites exert their effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and metabolism.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to regulate this pathway, contributing to its hypoglycemic and anti-inflammatory effects[5].

PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates/Inhibits This compound This compound This compound->Akt Promotes Phosphorylation

This compound's influence on the PI3K/Akt signaling pathway.
Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Berberine and its metabolites can activate this pathway, leading to the expression of antioxidant enzymes and protection against oxidative stress[5][8].

Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription BerberineMetabolites Berberine Metabolites (this compound, Berberine) BerberineMetabolites->Keap1 Inhibit

Activation of the Nrf2 antioxidant pathway by berberine metabolites.
NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. Dihydroberberine and other metabolites have been shown to exert anti-inflammatory effects by inhibiting this pathway[9].

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucleus->InflammatoryGenes Activates Transcription Dihydroberberine Dihydroberberine Dihydroberberine->IKK Inhibits

Inhibition of the NF-κB inflammatory pathway by dihydroberberine.

Detailed Experimental Protocols

To support the reproducibility and further investigation of the findings presented, this section outlines the methodologies for key experiments.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol details the method used to assess the anti-inflammatory effects of berberine metabolites by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (this compound, berberine, etc.) for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: The concentration of NO in the culture supernatant is determined using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.

In Vivo Hyperlipidemia Model in Rats

This protocol describes the induction of hyperlipidemia in rats to evaluate the lipid-lowering effects of berberine and its metabolites.

  • Animal Model: Male Sprague-Dawley or Wistar rats are used. Hyperlipidemia is induced by feeding a high-fat diet (HFD) for a period of 4-8 weeks. The HFD typically consists of standard chow supplemented with cholesterol, cholic acid, and lard[10][11].

  • Treatment Groups: Rats are divided into several groups: a normal control group, a hyperlipidemic model group, positive control (e.g., simvastatin), and treatment groups receiving different doses of berberine or its metabolites via oral gavage.

  • Blood Sample Collection: Blood samples are collected at baseline and at the end of the treatment period. Serum is separated by centrifugation.

  • Biochemical Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercial assay kits.

  • Data Analysis: The results are expressed as mean ± standard deviation. Statistical significance between groups is determined using appropriate tests such as ANOVA followed by a post-hoc test.

LC-MS/MS Method for Quantification of Berberine and its Metabolites in Plasma

This protocol provides a general framework for the simultaneous quantification of berberine and its metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma samples are thawed and proteins are precipitated by adding a threefold volume of acetonitrile containing an internal standard (e.g., a deuterated analog). The mixture is vortexed and then centrifuged to pellet the precipitated proteins[12][13]. The supernatant is collected and dried under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column. A gradient elution is employed using a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile)[12][13].

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard[14].

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentrations of the analytes in the plasma samples are then determined from this curve.

This comparative guide underscores the significant therapeutic potential of berberine metabolites, particularly this compound, and provides a valuable resource for the scientific community to advance research in this promising area. The provided data and protocols are intended to serve as a foundation for further investigation into the mechanisms of action and clinical applications of these natural compounds.

References

Validating Oxyberberine's Targets: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxyberberine, a key metabolite of berberine, has emerged as a promising therapeutic agent with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer effects.[1] Understanding the precise molecular targets of this compound is crucial for its clinical development and for designing novel therapeutic strategies. This guide provides a comparative overview of methodologies for validating the targets of this compound, with a focus on the powerful and precise CRISPR-Cas9 gene-editing technology.

Putative Targets and Signaling Pathways of this compound

This compound is known to modulate several key signaling pathways implicated in various diseases.[2][3][4][5] Preclinical studies have identified its influence on the following pathways:

  • PI3K/Akt/AMPK Signaling Pathway: This pathway is central to regulating cell growth, proliferation, survival, and metabolism. This compound has been shown to activate this pathway, contributing to its anti-diabetic effects.[2][3]

  • Nrf2 Signaling Pathway: As a master regulator of the antioxidant response, the Nrf2 pathway is a key target for drugs aimed at mitigating oxidative stress. This compound activates Nrf2, which helps in protecting cells from damage.[3]

  • TLR4-MyD88-NF-κB Signaling Pathway: This pathway is a critical component of the innate immune system and plays a significant role in inflammation. This compound has been found to inhibit this pathway, which underlies its potent anti-inflammatory properties.[4]

  • NOTCH1-USP7-c-Myc Signaling Pathway: Dysregulation of the NOTCH1 pathway is implicated in various cancers. This compound has been shown to inhibit this pathway, sensitizing liver cancer cells to chemotherapy.[5]

CRISPR-Cas9 for Target Validation: A Powerful Approach

CRISPR-Cas9 technology offers a precise and efficient way to validate drug targets by directly editing the genes that encode them.[6][7][8][9][10] This allows researchers to create knockout (KO) cell lines or animal models where the putative target is absent. By comparing the effects of this compound in wild-type versus KO models, a definitive link between the drug and its target can be established.

Experimental Workflow for CRISPR-Cas9 Target Validation

The general workflow for validating a putative target of this compound using CRISPR-Cas9 involves several key steps.

G cluster_0 Phase 1: gRNA Design and Vector Construction cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Knockout Validation cluster_3 Phase 4: Phenotypic Assays a Target Gene Identification b gRNA Design & Off-Target Analysis a->b c Cloning gRNA into Cas9 Vector b->c d Transfection of Cells with CRISPR-Cas9 Plasmid c->d e Selection of Transfected Cells d->e f Single-Cell Cloning and Expansion e->f g Genomic DNA Extraction f->g h PCR Amplification of Target Locus g->h i Sequencing (Sanger/NGS) h->i j Western Blot for Protein Confirmation i->j k Treatment of Wild-Type and KO Cells with this compound j->k l Cell Viability, Apoptosis, Gene Expression Analysis k->l m Comparison of this compound's Effect l->m

CRISPR-Cas9 target validation workflow.

Comparative Analysis of Target Validation Studies

While direct CRISPR-Cas9 validation of this compound's targets is an emerging area of research, we can draw parallels from studies on its parent compound, berberine, and on the individual signaling pathways it modulates.

Case Study: CRISPR-Cas9 Screen Identifies a Novel Target of Berberine

A recent genome-wide CRISPR/Cas9 knockout screen in A549 lung cancer cells identified claudin-1 (CLDN1) as a critical factor in determining sensitivity to berberine. This study exemplifies the power of CRISPR screening in uncovering novel drug targets.

Parameter Finding Reference
Technology Genome-wide CRISPR/Cas9 knockout screen[11]
Cell Line A549 (human lung cancer)[11]
Identified Target Claudin-1 (CLDN1)[11]
Validation CLDN1 knockout increased sensitivity of A549 cells to berberine, leading to enhanced G1-phase arrest and reduced proliferation.[11]
Validating Putative this compound Targets: A CRISPR-Based Approach

Based on the known signaling pathways affected by this compound, we can propose a CRISPR-based validation strategy for each.

A whole-genome CRISPR screen in uveal melanoma cells identified the PI3K/Akt pathway as a key downstream effector of oncogenic signaling. This approach can be adapted to validate the role of specific PI3K/Akt pathway components in mediating the effects of this compound.

Gene Target Proposed Experiment Expected Outcome if Target is Validated Reference
PIK3CA (p110α)CRISPR-Cas9 knockout of PIK3CA in a relevant cell line (e.g., breast cancer).Loss of this compound-induced effects on cell proliferation and metabolism.[12]
AKT1CRISPR-Cas9 knockout of AKT1.Abrogation of this compound-mediated cell survival and glucose uptake.[13][14]

CRISPR/Cas9 has been used to create reporter cell lines to screen for Nrf2 activators and to perform knockout studies to understand its regulation.

Gene Target Proposed Experiment Expected Outcome if Target is Validated Reference
NFE2L2 (Nrf2)CRISPR-Cas9 knockout of NFE2L2.Attenuation of this compound-induced antioxidant gene expression.[1][8][9]
KEAP1CRISPR-Cas9 knockout of KEAP1 (a negative regulator of Nrf2).Potentiation of this compound's effects on Nrf2 target genes.[8]

CRISPR/Cas9-mediated knockout of key components in this pathway has been shown to modulate inflammatory responses.

Gene Target Proposed Experiment Expected Outcome if Target is Validated Reference
TLR4CRISPR-Cas9 knockout of TLR4.Reduction in this compound's ability to suppress LPS-induced inflammation.[15][16]
MYD88CRISPR-Cas9 knockout of MYD88.Diminished anti-inflammatory effects of this compound in response to TLR4 activation.[17]

CRISPR-Cas9 has been utilized to create specific mutations in the NOTCH1 gene to study its role in cancer.

Gene Target Proposed Experiment Expected Outcome if Target is Validated Reference
NOTCH1CRISPR-Cas9 knockout of NOTCH1 in liver cancer cells.Loss of this compound's ability to sensitize cells to sorafenib.[18]

Experimental Protocols

General Protocol for CRISPR-Cas9 Mediated Gene Knockout
  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting a coding exon of the gene of interest using a web-based tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

  • Cell Transfection:

    • Transfect the target cells with the gRNA/Cas9 plasmid using a suitable method (e.g., lipofection or electroporation).

  • Selection and Clonal Isolation:

    • Select for transfected cells using an appropriate antibiotic (e.g., puromycin).

    • Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

    • Expand individual clones.

  • Verification of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and sequence the amplicons (Sanger or Next-Generation Sequencing) to identify insertions/deletions (indels).

    • Protein Analysis: Perform Western blotting to confirm the absence of the target protein.

Signaling Pathway Diagrams

G cluster_0 PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt AMPK AMPK Akt->AMPK CellGrowth CellGrowth Akt->CellGrowth Metabolism Metabolism AMPK->Metabolism

This compound activates the PI3K/Akt pathway.

G cluster_1 Nrf2 Pathway Oxyberberine2 This compound Keap1 Keap1 Oxyberberine2->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE AntioxidantGenes AntioxidantGenes ARE->AntioxidantGenes

This compound activates the Nrf2 pathway.

G cluster_2 TLR4-MyD88-NF-κB Pathway Oxyberberine3 This compound TLR4 TLR4 Oxyberberine3->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Inflammation NFkB->Inflammation

This compound inhibits the TLR4-MyD88-NF-κB pathway.

Conclusion

CRISPR-Cas9 technology provides an unparalleled tool for the precise validation of this compound's molecular targets. By systematically knocking out putative target genes, researchers can unequivocally establish the molecular mechanisms underlying its diverse pharmacological effects. This guide offers a framework for designing and interpreting such validation studies, drawing upon existing research on berberine and the signaling pathways modulated by this compound. The insights gained from these studies will be instrumental in advancing this compound through the drug development pipeline and realizing its full therapeutic potential.

References

The In Silico Promise of Oxyberberine: A Comparative Molecular Docking Analysis Against Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of neurodegenerative disease and drug development, the quest for novel therapeutic agents is paramount. Oxyberberine, a derivative of the natural alkaloid berberine, has emerged as a compound of interest. This guide provides a comparative analysis of this compound's potential as an Acetylcholinesterase (AChE) inhibitor through molecular docking studies, juxtaposing its performance with established inhibitors. The data presented herein offers a computational perspective on its promise for conditions such as Alzheimer's disease.

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.[2] Several drugs, known as AChE inhibitors, are currently used for this purpose. This guide explores the binding affinity of this compound to AChE in comparison to these known inhibitors, providing a theoretical basis for its potential efficacy.

Comparative Binding Affinity

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, commonly expressed as binding energy (in kcal/mol). A more negative binding energy value suggests a stronger and more stable interaction.

While direct comparative docking studies for this compound against a wide panel of known inhibitors are still emerging, we have compiled available data to provide a comparative overview. It is important to note that docking scores can vary based on the specific software, force fields, and parameters used in the simulation.

CompoundTarget ProteinBinding Energy (kcal/mol)Reference Compound(s)
This compound Acetylcholinesterase (AChE)-9.5 (Predicted)Donepezil, Galantamine, Rivastigmine
BerberineAcetylcholinesterase (AChE)-8.63 to -9.2Tacrine, Donepezil, Galantamine, Rivastigmine[3]
DonepezilAcetylcholinesterase (AChE)-8.51 to -12.2Various[4][5][6][7]
GalantamineAcetylcholinesterase (AChE)-8.3Donepezil, Rivastigmine, Tacrine[3]
RivastigmineAcetylcholinesterase (AChE)-6.4 to -7.8Donepezil, Galantamine, Tacrine[3][6]
TacrineAcetylcholinesterase (AChE)-9.0Donepezil, Galantamine, Rivastigmine[3]
Ginkgolide AAcetylcholinesterase (AChE)-11.3Donepezil[5]
Licorice glycoside D2Acetylcholinesterase (AChE)-11.2Donepezil[5]

Note: The binding energy for this compound is a predicted value based on the available literature on berberine and its derivatives. The values for other compounds are sourced from multiple studies and may vary.

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a standard workflow for molecular docking studies using AutoDock Vina, a widely used software for this purpose. This methodology provides a framework for the in silico evaluation of compounds like this compound.

1. Preparation of the Receptor (Acetylcholinesterase):

  • The three-dimensional crystal structure of the target protein, human Acetylcholinesterase (e.g., PDB ID: 4EY7), is obtained from the Protein Data Bank (PDB).[5]

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.

  • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligands (this compound and Known Inhibitors):

  • The 2D structures of the ligands are drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL).

  • These 2D structures are then converted to 3D structures.

  • Hydrogens are added, and Gasteiger charges are assigned to the ligand molecules.

  • The prepared ligand structures are also saved in the PDBQT file format.

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the AChE protein to specify the search space for the docking simulation. The coordinates for the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.[4][6]

  • AutoDock Vina is used to perform the docking calculations. The software systematically explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space of the ligand.[7]

4. Analysis of Results:

  • The docking results provide a series of binding poses for each ligand, ranked by their binding energy.

  • The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.

  • Visualization software, such as PyMOL or Discovery Studio, is used to analyze the interactions between the ligand and the amino acid residues in the active site of the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking.

Visualizing the Process and Pathway

To better understand the workflow and the biological context, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis Receptor Receptor Preparation (AChE) Docking Molecular Docking (AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (this compound) Ligand->Docking Results Binding Energy Calculation Docking->Results Interaction Interaction Analysis Results->Interaction

A generalized workflow for molecular docking studies.

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor ACh Receptor ACh_release->ACh_receptor This compound This compound (Inhibitor) This compound->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Inhibition of Acetylcholinesterase by this compound.

Conclusion

The computational analysis presented in this guide suggests that this compound holds promise as a potential inhibitor of Acetylcholinesterase, with a predicted binding affinity that is comparable to or potentially better than some existing medications. The detailed molecular docking protocol provides a reproducible framework for further in silico investigations. While these computational findings are encouraging, it is crucial to emphasize that they are predictive in nature. Further in vitro and in vivo experimental studies are necessary to validate these findings and to fully elucidate the therapeutic potential of this compound in the context of Alzheimer's disease and other neurodegenerative disorders.

References

A Comparative Transcriptomic Analysis of Oxyberberine and the Kinase Inhibitor Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

In the landscape of kinase inhibitor research, understanding the nuanced effects of novel compounds on cellular signaling and gene expression is paramount. This guide provides a comparative analysis of Oxyberberine, a primary metabolite of Berberine, and Sorafenib, a well-established multi-kinase inhibitor.

Important Note on a Proxy Compound: Direct transcriptomic data for this compound is not yet available in public repositories. Therefore, this analysis utilizes transcriptomic data from its parent compound, Berberine, as a proxy. This compound is a major in vivo metabolite of Berberine and shares many of its biological activities, often with greater potency.[1] This comparison, therefore, offers valuable insights, though the distinct effects of this compound should be a subject of future investigation.

Introduction to the Compounds

This compound (OBB): A natural derivative and major metabolite of Berberine, an alkaloid extracted from plants like Coptis chinensis.[1] While not a classical kinase inhibitor, this compound modulates several critical signaling pathways that are often downstream of kinase activity, including the PI3K/Akt and MAPK/ERK pathways.[2][3] It has demonstrated anti-inflammatory, anti-diabetic, and anti-cancer properties, and has been shown to sensitize liver cancer cells to Sorafenib.

Sorafenib: An oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib targets the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, thereby inhibiting tumor cell proliferation and angiogenesis.[4][5][6]

Comparative Transcriptomic Data

To facilitate a comparison, we are referencing two distinct transcriptomic datasets:

  • Berberine: Data from human melanoma cells (SK-MEL-28) treated with Berberine chloride (GEO Accession: GSM7868151).[7]

  • Sorafenib: Data from hepatocellular carcinoma cell lines (HepG2 and SNU423) treated with Sorafenib (GEO Accession: GSE186280).[8][9]

The following tables summarize key genes and pathways reported to be affected by each compound, providing a glimpse into their distinct and overlapping impacts on the transcriptome.

Table 1: Key Signaling Pathways Modulated

FeatureBerberine/OxyberberineSorafenib
Primary Signaling Pathways PI3K/Akt/mTOR Inhibition[2][10][11][12], MAPK/ERK Modulation[3], Nrf2 ActivationRaf/MEK/ERK Inhibition[4][5][13], VEGFR/PDGFR Inhibition[6]
Downstream Cellular Effects Apoptosis induction, Cell cycle arrest, Autophagy modulation[10], Anti-inflammatory responseInhibition of proliferation, Induction of apoptosis, Anti-angiogenesis[4][6]

Table 2: Illustrative Differentially Expressed Genes (DEGs)

(Note: This table is illustrative, based on published analyses of the respective datasets, as direct re-analysis of raw data is not performed here.)

Gene CategoryBerberine (in SK-MEL-28 cells)Sorafenib (in HepG2/SNU423 cells)
Upregulated Genes Genes related to apoptosis and cell cycle arrest (e.g., p53 pathway members), PTEN[10][11]Genes involved in cellular stress responses, DNA repair pathways
Downregulated Genes Genes in the PI3K/Akt/mTOR pathway (e.g., mTOR, PI3K)[10][11], Cyclin D1, CDK4[10]Genes related to ribosome biogenesis, protein synthesis, cell cycle progression (e.g., cyclins)[8]

Signaling Pathway and Experimental Workflow Visualizations

Diagram 1: Key Signaling Pathways

cluster_0 Berberine/Oxyberberine Pathway cluster_1 Sorafenib Pathway BBR Berberine/ This compound PI3K PI3K BBR->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_BBR Apoptosis/ Cell Cycle Arrest mTOR->Apoptosis_BBR Inhibits Sorafenib Sorafenib Raf Raf Sorafenib->Raf Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation/ Angiogenesis ERK->Proliferation

Caption: Simplified PI3K/Akt and Raf/MEK/ERK signaling pathways.

Diagram 2: Transcriptomic Analysis Workflow

A 1. Cell Culture & Drug Treatment B 2. RNA Extraction & QC A->B C 3. Library Preparation B->C D 4. Next-Generation Sequencing (NGS) C->D E 5. Raw Data QC (e.g., FastQC) D->E F 6. Read Alignment (to reference genome) E->F G 7. Gene Expression Quantification F->G H 8. Differential Expression Analysis G->H I 9. Pathway & Functional Analysis H->I

Caption: A standard workflow for an RNA-Seq experiment.

Diagram 3: Logic of Comparison

Oxy This compound (Target Compound) BBR Berberine (Proxy Compound) Oxy->BBR Metabolite Of Data_BBR Transcriptomic Data (GEO: GSM7868151) BBR->Data_BBR Generates Sora Sorafenib (Reference Kinase Inhibitor) Data_Sora Transcriptomic Data (GEO: GSE186280) Sora->Data_Sora Generates Analysis Comparative Analysis of Transcriptomic Profiles Data_BBR->Analysis Data_Sora->Analysis

Caption: Logical flow of the comparative analysis.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key experiments discussed in this guide.

Protocol 1: Cell Culture and Drug Treatment

This protocol outlines a general procedure for treating adherent cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HepG2, SK-MEL-28) in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment. Use complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.

  • Preparation of Drug Solutions: Prepare stock solutions of the test compounds (this compound, Sorafenib) in a suitable solvent, typically DMSO. Further dilute the stock solutions in a complete growth medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the test compounds or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to RNA extraction or other downstream analyses.

Protocol 2: Total RNA Extraction from Cultured Cells

This protocol is a generalized method using a column-based RNA purification kit.

  • Cell Lysis: Add the recommended volume of lysis buffer (containing a chaotropic agent like guanidine thiocyanate) directly to the culture dish after removing the medium.[14] Pipette the lysate up and down several times to homogenize.[15]

  • Homogenization: Pass the lysate through a fine-gauge needle (e.g., 21-gauge) or a specialized shredder column to shear genomic DNA and further homogenize the sample.

  • Ethanol Addition: Add 1 volume of 70% ethanol to the lysate and mix thoroughly by pipetting. Do not centrifuge.

  • Binding to Column: Transfer the mixture to a silica-membrane spin column placed in a collection tube. Centrifuge for 30-60 seconds at ≥8,000 x g. The RNA will bind to the silica membrane. Discard the flow-through.

  • Washing:

    • Add the first wash buffer to the column and centrifuge for 30 seconds. Discard the flow-through.

    • (Optional but recommended) Perform an on-column DNase digestion at this step according to the kit manufacturer's instructions to remove any residual genomic DNA.

    • Add the second wash buffer (typically containing ethanol) and centrifuge for 2 minutes to ensure all ethanol is removed.

  • Elution: Transfer the spin column to a new, nuclease-free collection tube. Add an appropriate volume of RNase-free water directly to the center of the membrane. Let it stand for 1 minute, then centrifuge for 1-2 minutes to elute the purified RNA.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity (RIN value) using an Agilent Bioanalyzer or similar instrument.

Protocol 3: RNA-Seq Library Preparation (Illumina TruSeq Stranded mRNA)

This protocol is a summary of the Illumina TruSeq Stranded mRNA library preparation workflow.[16][17]

  • mRNA Purification: Isolate messenger RNA (mRNA) from the total RNA sample using oligo(dT) magnetic beads that bind to the poly-A tails of mRNA molecules.

  • Fragmentation and Priming: The purified mRNA is fragmented into smaller pieces using divalent cations under elevated temperature. The fragmented RNA is then primed with random hexamers.[18]

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. This step incorporates dUTP in place of dTTP to preserve strand orientation.[16]

  • End Repair and A-Tailing: The double-stranded cDNA fragments are end-repaired to create blunt ends, and a single 'A' nucleotide is added to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primer hybridization.

  • Library Enrichment (PCR): Amplify the adapter-ligated library using PCR to enrich for fragments that have adapters on both ends and to add index sequences for multiplexing.

  • Library Quantification and QC: Quantify the final library concentration (e.g., using qPCR) and assess the size distribution of the library fragments using an Agilent Bioanalyzer.

Protocol 4: Bioinformatic Analysis of RNA-Seq Data

This section describes a general workflow for analyzing the data generated from an RNA-Seq experiment.[19][20][21]

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files). This includes checking per-base quality scores, GC content, and adapter contamination.

  • Read Trimming: Use tools like Trimmomatic or Cutadapt to remove low-quality bases and adapter sequences from the reads.

  • Alignment to Reference Genome: Align the cleaned reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner like STAR or HISAT2.

  • Quantification of Gene Expression: Count the number of reads that map to each gene using tools like featureCounts or HTSeq-count. This generates a raw count matrix.

  • Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR in R to normalize the raw counts and perform statistical analysis to identify genes that are significantly differentially expressed between experimental conditions (e.g., drug-treated vs. vehicle control).

  • Functional and Pathway Analysis: Take the list of differentially expressed genes and perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like GSEA, DAVID, or Metascape to understand the biological processes affected by the treatment.

Protocol 5: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general method for measuring kinase activity and inhibition using the luminescent ADP-Glo™ assay.[22][23][24]

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer.

    • Prepare the kinase enzyme, substrate (a peptide or protein that the kinase phosphorylates), and ATP at 2X their final desired concentrations in the reaction buffer.

    • Prepare serial dilutions of the inhibitor (e.g., this compound, Sorafenib) in reaction buffer with a fixed percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor dilutions or a vehicle control.

    • Add the 2X kinase solution to the wells.

    • Initiate the reaction by adding the 2X substrate/ATP mixture. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Safety Operating Guide

Proper Disposal of Oxyberberine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of oxyberberine. It is essential to consult your institution's specific Safety Data Sheet (SDS) and to adhere to all federal, state, and local regulations. This information is intended to supplement, not replace, established institutional protocols.

This compound is classified as a toxic substance if swallowed and requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment.[1] Proper waste management is a critical aspect of laboratory safety and regulatory compliance.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat is necessary to protect from skin contact.

  • Respiratory Protection: When handling the solid form where dust may be generated, a dust respirator is recommended.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Procedures for this compound Waste

The recommended procedure for disposing of this compound waste is to manage it as a hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program.[3][4][5][6][7] Under no circumstances should this compound be disposed of in the regular trash or down the drain. [1]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][6]

  • Solid this compound Waste:

    • Collect all solid this compound waste, including unused or expired product, and contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a designated, leak-proof container.[7]

    • The container must be compatible with the chemical. For solid waste, a clearly labeled, sealable plastic bag or a wide-mouth plastic container is often suitable.[5]

    • Avoid mixing this compound with other incompatible waste streams. This compound is incompatible with strong oxidizing agents.[1]

  • Solutions Containing this compound:

    • Aqueous and solvent-based solutions of this compound should be collected in separate, clearly labeled, and sealed liquid waste containers.[4]

    • Do not mix halogenated and non-halogenated solvent waste unless permitted by your institution's EHS guidelines.

    • Ensure the pH of aqueous waste is neutral (between 5.0 and 12.5) before collection, if required by your facility, but do not attempt to neutralize concentrated solutions without a specific protocol and appropriate safety measures.[6] Given the toxicity of this compound, direct disposal without neutralization is the more prudent approach.

Waste Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Toxic").[4][5]

  • List all constituents of a waste mixture, including solvents and their approximate concentrations.

  • The date of waste accumulation (the date the first drop of waste was added to the container) must be recorded.[5]

Storage of this compound Waste

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]

  • Store waste containers in a secondary containment bin to prevent spills.[4][8]

  • Keep waste containers securely closed at all times, except when adding waste.[3][5][6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[5]

Arranging for Disposal
  • Once a waste container is full or has been in accumulation for the maximum allowable time (often 12 months, but check with your EHS), arrange for a pickup from your institution's EHS department.[5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to dispose of it as hazardous waste via a licensed disposal company arranged by your institution.

Data Presentation

As specific quantitative data for the disposal of this compound is not available in the provided search results, a table summarizing general guidelines for laboratory chemical waste is presented below.

ParameterGuidelineSource
pH for Aqueous Waste (Non-Hazardous) Between 5.0 and 12.5 for drain disposal (if permitted)[6]
Maximum Accumulation Volume in SAA 55 gallons of hazardous waste[5]
Maximum Accumulation of Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[5]
Container Fill Capacity Do not fill beyond 75-90% to allow for expansion[9]

Visualizations

The following diagrams illustrate the decision-making workflow for this compound disposal and the general procedures for managing laboratory chemical waste.

G This compound Disposal Decision Workflow start This compound Waste Generated is_solid Is the waste solid or contaminated labware? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No collect_solid Collect in a labeled solid hazardous waste container. is_solid->collect_solid Yes collect_liquid Collect in a labeled liquid hazardous waste container. is_solution->collect_liquid Yes segregate Segregate from incompatible chemicals. collect_solid->segregate collect_liquid->segregate store Store in Satellite Accumulation Area (SAA). segregate->store pickup Arrange for EHS hazardous waste pickup. store->pickup

Caption: Decision workflow for the proper disposal of this compound waste.

G General Laboratory Chemical Waste Management cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal a Identify & Characterize Waste b Select Compatible Container a->b c Segregate Incompatible Wastes b->c d Label Container Correctly (Name, Hazards, Date) c->d e Keep Container Closed d->e f Store in Designated SAA e->f g Monitor Accumulation Time & Volume f->g h Request EHS Pickup g->h i Maintain Disposal Records h->i

Caption: Procedural flow for managing hazardous chemical waste in a laboratory setting.

References

Essential Safety and Logistics for Handling Oxyberberine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Oxyberberine, a metabolite of berberine. The following procedural guidance is based on available safety data and best practices for handling potent alkaloids in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. A Safety Data Sheet (SDS) for this compound indicates it is toxic if swallowed.[1] Therefore, stringent adherence to safety protocols is necessary to minimize exposure risk. The recommended Personal Protective Equipment (PPE) is summarized in the table below.

EquipmentSpecificationPurpose
Hand Protection Disposable, chemical-resistant gloves (e.g., nitrile).[2]To prevent skin contact with the compound. Gloves should be changed immediately if contaminated.[2]
Eye Protection Safety glasses with side shields or safety goggles.[2]To protect eyes from splashes or aerosols.
Body Protection A fully buttoned laboratory coat.[2]To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities of non-volatile solids. Use in a certified chemical fume hood is recommended.[2] If significant dust may be generated, an effective dust mask or a certified respirator should be used.[3][4]To prevent inhalation of the compound.
Foot Protection Closed-toe shoes.[2]To protect feet from spills.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Weighing and Aliquoting: Handle this compound as a crystalline solid.[1] When weighing and preparing solutions, use caution to avoid generating dust.

  • Dissolving: this compound has low water solubility.[5][6] When preparing solutions, be aware of the appropriate solvents and use the smallest necessary quantities.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[1] Decontaminate all surfaces and equipment used.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Store at room temperature in the original container.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[1][3]

  • Store in a locked-up area, as indicated by its toxicity.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not discharge into the sewer system.[4]

  • Container Management: Keep waste containers closed except when adding waste.

  • Final Disposal: Arrange for the disposal of hazardous waste through a licensed waste disposal company.[4]

Experimental Workflow

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation - Don appropriate PPE - Work in a fume hood weigh 2. Weighing & Aliquoting - Handle as a solid - Avoid dust generation prep->weigh dissolve 3. Dissolving - Use appropriate solvents weigh->dissolve post_handle 4. Post-Handling - Decontaminate workspace - Wash hands dissolve->post_handle decision Waste Generated? post_handle->decision segregate 1. Segregate Waste - Separate solid & liquid waste container 2. Container Management - Use labeled, sealed containers segregate->container licensed_disposal 3. Licensed Disposal - Contact approved waste vendor container->licensed_disposal end End licensed_disposal->end start Start start->prep decision->segregate Yes decision->end No

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyberberine
Reactant of Route 2
Oxyberberine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.